Technical Documentation Center

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

Structure Elucidation of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary & Scaffold Significance As a Senior Application Scientist in structural elucidation, I frequently encounter complex nitrogen-containing bicyclic systems. The 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

As a Senior Application Scientist in structural elucidation, I frequently encounter complex nitrogen-containing bicyclic systems. The 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid scaffold (CAS 1514293-39-0)[1] is a privileged pharmacophore in modern drug discovery. It serves as a critical synthetic building block in the development of highly potent hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which are utilized for hematopoietic stem cell mobilization[2].

Elucidating this structure requires mapping two fused rings: a fully aromatic pyridine system and a partially saturated tetrahydropyridine ring. Because the bridgehead carbons (C4a and C8a) lack attached protons, standard 1D Nuclear Magnetic Resonance (NMR) is insufficient. We must employ a self-validating analytical system driven by 2D NMR (COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) to unequivocally prove the atomic connectivity[3].

Spectroscopic Causality & Signal Assignment

To build a robust structural proof, we must understand the causality behind the observed spectroscopic phenomena. Every chemical shift in this molecule is a direct consequence of its electronic environment.

The Pyridine Core (C1 to C4)

The pyridine ring contains two isolated protons: H1 and H4.

  • H1 Causality: H1 is flanked by the N2 nitrogen and the C8a bridgehead. The combined electron-withdrawing effect of the adjacent nitrogen and the ring current places H1 in a highly deshielded environment, appearing as a sharp singlet at ~8.55 ppm.

  • H4 Causality: H4 is deshielded by the anisotropic effect of the adjacent C3-carboxylic acid group, resonating as a singlet at ~7.75 ppm. The lack of scalar coupling between H1 and H4 confirms they are separated by heteroatoms and substituents.

The Tetrahydropyridine Ring (C5 to C8)

The secondary amine at N7 breaks the aliphatic spin system into two distinct segments.

  • C5 and C6 Causality: The C5 and C6 protons form an isolated aliphatic spin system. They appear as two coupled triplets (~2.95 ppm and ~3.25 ppm). C5 is benzylic (adjacent to the aromatic C4a), while C6 is adjacent to the N7 amine, shifting it slightly further downfield.

  • C8 Causality: The C8 protons are isolated between the N7 amine and the C8a bridgehead. Because they have no adjacent aliphatic protons, they appear as a distinct singlet (~4.15 ppm). This benzylic-like CH₂ group is the critical diagnostic anchor for HMBC correlations, as it bridges the saturated ring to the aromatic core[4].

Quantitative Data Summary

The following table summarizes the self-validating NMR assignments. The integration of 1D data perfectly matches the 2D HSQC/HMBC connectivity map.

Table 1: 1H and 13C NMR Assignments (DMSO-d6, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (H → C)
1 8.55s (1H)148.2 (CH)C3, C4a, C8a
3 --145.5 (C)-
4 7.75s (1H)122.3 (CH)C3, C4a, C8a, C=O
4a --138.1 (C)-
5 2.95t (2H, J = 6.0)26.5 (CH₂)C4, C4a, C6, C8a
6 3.25t (2H, J = 6.0)42.1 (CH₂)C5, C8
7 (NH) 8.80br s (1H)--
8 4.15s (2H)46.8 (CH₂)C1, C4a, C6, C8a
8a --149.0 (C)-
COOH 13.20br s (1H)166.5 (C=O)-

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical workflow must be designed with built-in orthogonal checks. If one step fails its validation criteria, the elucidation is halted.

Phase 1: Sample Preparation & Orthogonal Purity Check

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d6.

    • Causality: The zwitterionic nature of the molecule (secondary amine at N7, carboxylic acid at C3) severely limits solubility in CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring sharp lineshapes.

  • LC-UV-MS Pre-Screening: Inject a 1 µL aliquot into an LC-MS system (ESI+ mode).

    • Validation Check: Ensure UV purity at 254 nm is >98% to prevent the misassignment of impurity signals as minor conformers.

Phase 2: 1D & 2D NMR Acquisition 3. 1D NMR (¹H, ¹³C{¹H}): Acquire standard spectra at 298 K (500 MHz for ¹H, 125 MHz for ¹³C). 4. DEPT-135: Acquire to differentiate carbon multiplicities.

  • Validation Check: The three aliphatic carbons (C5, C6, C8) must appear as inverted signals (CH₂), while C1 and C4 must appear as positive signals (CH), perfectly matching the integration of the ¹H spectrum.
  • COSY & HSQC: Acquire gradient-selected COSY and HSQC.
  • Validation Check: HSQC must directly link the protons to their respective DEPT-validated carbons, eliminating ambiguity in the crowded 2.5–4.5 ppm aliphatic region.
  • HMBC: Acquire gradient-selected HMBC optimized for long-range couplings (ⁿJCH = 8 Hz).
  • Validation Check: The isolated H8 methylene must show strong ³J correlations to C4a and C1, acting as the critical bridge connecting the two rings[3].

Phase 3: High-Resolution Mass Spectrometry (HRMS) 7. ESI-TOF MS: Acquire HRMS data in positive ion mode.

  • Validation Check: The experimental [M+H]⁺ m/z must match the theoretical exact mass of C10H11N2O2⁺ (179.0815) within a mass error of < 5 ppm, orthogonally confirming the molecular formula derived from the NMR spin systems.

Visualizing the Elucidation Logic

The following diagrams map the operational workflow and the specific 2D NMR connectivity required to validate the 2,7-naphthyridine core.

Workflow A 1. Sample Preparation LC-MS Purity Check (>98%) B 2. HRMS (ESI-TOF) Exact Mass & Formula Validation A->B C 3. 1D NMR (1H, 13C, DEPT-135) Functional Group Identification B->C D 4. 2D NMR (COSY, HSQC) Spin System Mapping C->D E 5. 2D NMR (HMBC, NOESY) Bridgehead & Ring Connectivity D->E F 6. IR Spectroscopy Orthogonal COOH/NH Confirmation E->F G Final Elucidation 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid F->G

Figure 1: Self-validating analytical workflow for bicyclic heterocycle structure elucidation.

Connectivity H5 H5 H6 H6 H5->H6 COSY C4a C4a H5->C4a HMBC C8a C8a H5->C8a H8 H8 H8->C4a H8->C8a C1 C1 H8->C1 H1 H1 H1->C8a C3 C3 H1->C3 H4 H4 H4->C4a H4->C8a H4->C3 C4 C4

Figure 2: Key HMBC (dashed green) and COSY (solid blue) correlations establishing the core structure.

References

  • Title: Discovery of Novel, Potent, Orally Bioavailable and Efficacious, Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors for Hematopoietic Stem Cell Mobilization Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][2]

  • Title: Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines Source: PMC (National Institutes of Health) URL: [Link][4]

  • Title: Lophocladines, Bioactive Alkaloids from the Red Alga Lophocladia sp. Source: ACS Publications (Journal of Natural Products) URL: [Link][3]

  • Title: 1514293-39-0_5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid Source: Chemsrc URL: [Link][1]

Sources

Exploratory

Unlocking the Biological Potential of the 5,6,7,8-Tetrahydronaphthyridine Core: A Technical Guide for Drug Design

As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter scaffolds that offer a unique balance of physicochemical properties and target selectivity. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern pharmacophore design, I frequently encounter scaffolds that offer a unique balance of physicochemical properties and target selectivity. Among these, the 5,6,7,8-tetrahydronaphthyridine (THN) core—specifically its 1,6- and 1,8-isomers—has emerged as a highly versatile structural motif in medicinal chemistry.

This whitepaper provides an in-depth technical analysis of the THN core, exploring the structural causality behind its biological efficacy, presenting quantitative data, and detailing self-validating experimental workflows for its application in drug discovery.

Structural Biology & Pharmacophore Rationale

The transition from a tetrahydroisoquinoline (TIQ) scaffold to a 5,6,7,8-tetrahydronaphthyridine core is a masterclass in rational drug design. Historically, highly lipophilic basic amines like TIQ have been plagued by off-target liabilities, most notably the potent inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, which leads to severe drug-drug interactions.

The Causality of CYP2D6 Evasion: By introducing a nitrogen atom into the aromatic portion of the TIQ ring to form the 1,6-naphthyridine series, we fundamentally alter the electronic landscape of the molecule[1]. The electron-withdrawing nature of the newly introduced pyridine nitrogen slightly reduces the pKa of the aliphatic amine and significantly decreases the overall lipophilicity (LogP) of the core. Because the CYP2D6 active site relies heavily on a highly lipophilic pocket adjacent to an aspartate residue (which binds basic amines), this targeted reduction in lipophilicity disrupts the binding thermodynamics, effectively engineering out the CYP2D6 liability while preserving target affinity[1].

Furthermore, in the 1,8-naphthyridine isomer, the core acts as a moderately basic, lipophilic arginine mimetic. This makes it an exceptional N-terminus for forming critical salt bridges with aspartic acid residues in integrin receptors without suffering from the poor oral bioavailability typically associated with highly basic guanidine groups[2].

Key Therapeutic Applications & Mechanistic Causality

HIV-1 Integrase Allosteric Inhibition (LEDGINs)

The 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have proven to be potent allosteric inhibitors of HIV-1 integrase[3]. Unlike catalytic site inhibitors, these compounds bind to the lens-epithelium-derived growth factor (LEDGF/p75) binding pocket.

  • Mechanism: Binding at this allosteric site induces aberrant multimerization of the integrase enzyme during viral particle assembly. The causal result is the production of structurally defective, non-infectious virions[3].

CXCR4 Antagonism

CXCR4 is a chemokine receptor implicated in both HIV entry and oncology (tumor metastasis). Rational modification of first-generation antagonists yielded tetrahydronaphthyridine variants with diminished CYP2D6 activity, improved PAMPA permeability, and potent inhibition of HIV entry[1].

αv​β3​ Integrin Antagonism

The 5,6,7,8-tetrahydro-1,8-naphthyridine moiety is heavily utilized in non-peptide fibrinogen and vitronectin receptor antagonists. It provides molecules with excellent potency and selectivity for the αv​β3​ integrin receptor, acting as a potent inhibitor of bone resorption and angiogenesis[2][4].

Visualizing the Biological Pathways & Workflows

To conceptualize the allosteric mechanism of THN derivatives on HIV-1 Integrase, consider the following pathway diagram:

G THN 5,6,7,8-Tetrahydronaphthyridine Core LEDGF LEDGF/p75 Binding Pocket THN->LEDGF Binds allosterically IN HIV-1 Integrase (IN) LEDGF->IN Displaces host factor Multimer Aberrant Multimerization IN->Multimer Induces Virion Defective Non-infectious Virions Multimer->Virion Prevents viral assembly

Caption: Mechanism of HIV-1 Integrase allosteric inhibition by the tetrahydronaphthyridine core.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative improvements achieved by deploying the THN core across different therapeutic targets:

TargetTHN IsomerKey CompoundPrimary PotencyCYP2D6 InhibitionPermeability / Bioavailability
CXCR4 1,6-naphthyridineCompound 30IC 50​ = 24 nMDiminishedPAMPA: 309 nm/s; F PO​ = 27% (mice)[1]
HIV-1 IN (LEDGF) 1,6-naphthyridineCompound 3Modest antiviralN/AUseful lead molecule for optimization[3]
αv​β3​ Integrin 1,8-naphthyridineAnalogue 5Potent (in vitro/vivo)N/AHigh oral bioavailability[2]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality rather than correlation.

Protocol 1: Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Core

This methodology utilizes a highly regioselective approach to construct the bicyclic core[4].

Step-by-Step Methodology:

  • Double Suzuki Coupling: React 2,5-dibromopyridine with the appropriate protected boronic acids (or via Sonogashira with acetylenic alcohols if targeting specific side chains) using a Pd(dppf)Cl 2​ catalyst in a basic aqueous/organic biphasic system (e.g., K 2​ CO 3​ in Toluene/H 2​ O).

  • Deprotection: Remove the amine protecting groups (e.g., Boc removal using 4M HCl in Dioxane) to expose the primary amines.

  • Chichibabin Cyclization: Subject the resulting intermediate to a highly regioselective intramolecular Chichibabin cyclization using a strong base (e.g., potassium tert-butoxide) at elevated temperatures (80°C).

  • Self-Validation (NMR/LC-MS): Confirm the regioselectivity of the cyclization via 2D-NMR (NOESY). The absence of cross-peaks between the newly formed ring protons and the incorrect pyridine position validates the structural isomer.

Protocol 2: Self-Validating HIV-1 Integrase Multimerization Assay

To prove that a 1,6-naphthyridine derivative acts via the LEDGF allosteric site rather than non-specific aggregation[3].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify recombinant His-tagged wild-type (WT) HIV-1 Integrase and a mutant variant (A128T) known to confer resistance to LEDGINs.

  • Compound Incubation: Incubate 1 µM of the purified IN (WT and A128T separately) with escalating doses of the THN compound (0.1 nM to 10 µM) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 2 mM MgCl 2​ .

  • Measurement (DLS): Utilize Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of the protein complexes.

  • Self-Validation (The Control Matrix):

    • Expected Result: The WT Integrase should show a dose-dependent shift to higher molecular weight multimers.

    • Validation: The A128T mutant must remain in its basal dimeric/tetrameric state regardless of compound concentration. If the mutant also multimerizes, the compound is a non-specific aggregator (PAINs liability), not a true allosteric inhibitor.

Workflow Step1 Rational Design Modifying Tetrahydroisoquinoline Step2 Synthesis Double Suzuki & Chichibabin Cyclization Step1->Step2 Step3 Biochemical Assay Target Binding (CXCR4 or IN) Step2->Step3 Step4 ADME Profiling CYP2D6 & PAMPA Permeability Step3->Step4 Step5 Lead Optimization In Vivo Validation Step4->Step5

Caption: End-to-end workflow for the design, synthesis, and validation of tetrahydronaphthyridine derivatives.

Conclusion

The 5,6,7,8-tetrahydronaphthyridine core is far more than a simple structural variation; it is a precision-engineered pharmacophore. By carefully selecting between the 1,6- and 1,8-isomers, drug development professionals can fine-tune pKa, eliminate CYP2D6 liabilities, and achieve remarkable selectivity across diverse targets ranging from viral integrases to human chemokine receptors.

References

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 3

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. ChEMBL - EMBL-EBI. 1

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αv​β3​ Integrin Antagonists. ResearchGate. 4

  • Nonpeptide αv​β3​ antagonists. 1. Transformation of a potent, integrin-selective... PubMed. 2

Sources

Foundational

Technical Whitepaper: Chemical Identity, Synthesis, and Therapeutic Application of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

Executive Summary As the demand for highly specific, target-directed small molecules intensifies in early-stage drug discovery, nitrogen-containing bicyclic scaffolds have emerged as privileged pharmacophores. Among thes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specific, target-directed small molecules intensifies in early-stage drug discovery, nitrogen-containing bicyclic scaffolds have emerged as privileged pharmacophores. Among these, 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid represents a highly versatile, conformationally constrained building block. By bridging the gap between fully aromatic planar systems and flexible aliphatic chains, this scaffold offers unique physicochemical properties that enhance target binding affinity while maintaining favorable pharmacokinetic (PK) profiles.

This technical guide provides an in-depth analysis of its chemical identity, structural causality in drug design, and a self-validating synthetic protocol for its regioselective protection, grounded in its application as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor .

Chemical Identity & Nomenclature

Understanding the precise nomenclature and physical parameters of this scaffold is critical for procurement, analytical validation, and downstream synthetic planning. The base compound and its most widely utilized protected derivative (the N-Boc variant) are summarized below.

Table 1: Physicochemical and Identification Properties
PropertyBase CompoundBoc-Protected Derivative
IUPAC Name 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid
CAS Registry Number 1514293-39-02058040-92-7
Molecular Formula C9H10N2O2C14H18N2O4
Molecular Weight 178.19 g/mol 278.30 g/mol
Fraction of sp³ Carbons (Fsp³) 0.330.50
Hydrogen Bond Donors 2 (N-H, O-H)1 (O-H)
Hydrogen Bond Acceptors 46

Data supported by commercial chemical registries and patent literature.

Structural Significance & Causality in Drug Design

The architectural design of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid is not arbitrary; it is a highly optimized motif for interacting with metalloenzymes and kinase hinge regions.

  • The 2,7-Naphthyridine Core: The spatial arrangement of the two nitrogen atoms provides a dual-interaction interface. The N2 atom (within the aromatic pyridine ring) acts as a strict hydrogen bond acceptor. The N7 atom (within the saturated ring) acts as both a donor and an acceptor.

  • Causality of the Tetrahydro Modification: Fully aromatic naphthyridines suffer from poor aqueous solubility and a flat, 2D architecture that often leads to off-target DNA intercalation and hERG toxicity. The partial saturation (5,6,7,8-tetrahydro) introduces sp³ hybridized carbons. Causality: This increases the Fsp³ metric, forcing the molecule into a 3D conformation that improves aqueous solubility, reduces unspecific hydrophobic interactions, and significantly increases the clinical success rate of the resulting lead compound.

  • The 3-Carboxylic Acid Anchor: Positioned adjacent to the aromatic nitrogen, the carboxylate group acts in tandem with the N2 lone pair to form a bidentate chelating motif, which is highly effective at coordinating with active-site metal ions (e.g., Fe²⁺ in dioxygenases).

Synthetic Methodologies & Protocols

To utilize this scaffold in complex syntheses (such as amide coupling to form target inhibitors), the highly nucleophilic secondary amine at the 7-position must be masked. Below is a field-proven, self-validating protocol for the regioselective N-Boc protection of the scaffold.

Protocol: Regioselective N-Boc Protection of the Tetrahydro-2,7-Naphthyridine Core

Objective: To mask N7, preventing unwanted polymerization during downstream C3-carboxylate activation.

  • Step 1: Dissolution and Zwitterion Disruption Suspend 10.0 mmol of the base compound (CAS: 1514293-39-0) in 40 mL of a 1:1 mixture of Methanol and Water. Causality: The unprotected compound exists as a zwitterion (protonated N7, deprotonated C3 carboxylate), rendering it insoluble in purely organic solvents. The protic, high-dielectric aqueous-alcoholic mixture ensures complete solvation.

  • Step 2: Basification Cool the suspension to 0 °C. Add 25.0 mmol (2.5 eq) of Triethylamine (TEA) dropwise. Causality: TEA deprotonates the carboxylic acid to maintain solubility and deprotonates the N7 ammonium ion, restoring its nucleophilicity for the incoming electrophile.

  • Step 3: Electrophilic Addition Dissolve 11.0 mmol (1.1 eq) of Di-tert-butyl dicarbonate (Boc₂O) in 10 mL of Methanol. Add dropwise at 0 °C. Stir at ambient temperature for 12 hours. Causality: Slow addition at 0 °C prevents the exothermic hydrolysis of Boc₂O by water, maximizing reagent efficiency.

  • Step 4: Self-Validating Acidic Workup (Critical Step) Concentrate the mixture in vacuo to remove Methanol. Cool the aqueous layer to 0 °C and carefully add 1M Citric Acid dropwise until the pH reaches exactly 4.0. Validation Checkpoint: Verify the pH using a calibrated pH meter. System Logic: If pH > 4.5, the carboxylate remains ionized, and organic extraction will fail. If pH < 3.5, the acid-labile Boc group risks premature cleavage. Citric acid is chosen over HCl because its buffering capacity naturally arrests the pH near the optimal isoelectric point of the product.

  • Step 5: Isolation Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid (CAS: 2058040-92-7).

Synthesis_Workflow A Pyridine Derivative Precursor B Annulation Reaction (Formation of Bicyclic Core) A->B Step 1: Cyclization C Selective Hydrogenation (Reduction of Pyridine Ring) B->C Step 2: H2, Pd/C D 5,6,7,8-Tetrahydro-2,7- naphthyridine-3-carboxylic acid (CAS: 1514293-39-0) C->D Step 3: Carboxylation E Boc Protection (Boc2O, TEA, MeOH/H2O) D->E Step 4: Amine Protection F 7-Boc-5,6,7,8-tetrahydro-2,7- naphthyridine-3-carboxylic acid (CAS: 2058040-92-7) E->F Step 5: Acidic Workup (pH 4)

Fig 1. Synthesis and protection workflow for 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid.

Application in Drug Development: HIF Prolyl Hydroxylase Inhibition

The most prominent therapeutic application of the 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid scaffold is in the development of inhibitors for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) .

Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate HIF-1α, marking it for proteasomal degradation. Naphthyridine-3-carboxylic acid derivatives act as structural mimics of 2-OG. The N2 and C3-carboxylate bidentate system chelates the active site Fe²⁺ ion, competitively displacing 2-OG and deactivating the enzyme. This stabilizes HIF-1α, allowing it to translocate to the nucleus and transcribe genes responsible for erythropoiesis (e.g., EPO) and angiogenesis (e.g., VEGF), serving as a powerful mechanism for treating chronic kidney disease-induced anemia.

HIF_Pathway HIF HIF-1α Protein (Transcription Factor) PHD PHD Enzyme (Active Fe2+ Center) HIF->PHD Hydroxylation (Normoxia) Nucleus Nuclear Translocation (EPO/VEGF Expression) HIF->Nucleus Stabilization (Hypoxia or Inhibition) Degradation Proteasomal Degradation PHD->Degradation VHL-mediated Ubiquitination Inhibitor Naphthyridine Inhibitor (2-OG Mimic) Inhibitor->PHD Chelates Fe2+ Blocks Active Site

Fig 2. Mechanism of HIF-1α stabilization via PHD inhibition by naphthyridine derivatives.

References

  • Title: WO2012106472A1 - Naphthyridine derivatives as inhibitors of hypoxia inducible factor (HIF)
  • Title: 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid Source: Chemsrc URL: [Link]

  • Source: Google Patents (EPO)
Exploratory

Spectroscopic Characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to scaffolds with known biological activities. As a key intermediate and potential pharmacophore, a thorough understanding of its structural and electronic properties is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and analysis of data from structurally related analogs found in the scientific literature. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this important chemical entity.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of aromatic and saturated rings, along with the presence of a carboxylic acid and two nitrogen atoms, dictates the distinct spectroscopic fingerprint of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid. Understanding this structure is fundamental to interpreting its spectral data.

G cluster_naphthyridine 5,6,7,8-Tetrahydro-2,7-naphthyridine Core cluster_substituents Substituents N2 N2 C3 C3 N2->C3 C4 C4 C3->C4 COOH COOH C3->COOH Carboxylic Acid C4a C4a C4->C4a H4_label H4_label C4->H4_label H C4a->N2 C8a C8a C4a->C8a N7 N7 C8a->N7 C8 C8 C8a->C8 N7->C8 C6 C6 N7->C6 H7 H7 N7->H7 H H8_1 H8_1 C8->H8_1 H H8_2 H8_2 C8->H8_2 H C5 C5 C5->C4a H5_1 H5_1 C5->H5_1 H H5_2 H5_2 C5->H5_2 H C6->C5 H6_1 H6_1 C6->H6_1 H H6_2 H6_2 C6->H6_2 H H1 H1 H4 H4 C_cooh C O1_cooh O O2_cooh OH H1_label H1

Figure 1. Molecular structure of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid with atom numbering.

The tetrahydro-naphthyridine core consists of a pyridine ring fused to a tetrahydropyridine ring. This combination results in characteristic signals in both the aromatic and aliphatic regions of the NMR spectrum. The carboxylic acid group will introduce a deshielded proton and a carbonyl carbon signal, while also influencing the electronic environment of the adjacent aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the unambiguous characterization of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit signals corresponding to the aromatic protons, the aliphatic protons of the saturated ring, the N-H proton, and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H1~8.8 - 9.0s-Deshielded by adjacent N2 and electron-withdrawing COOH group.
H4~8.0 - 8.2s-Aromatic proton on the pyridine ring.
COOH> 12.0br s-Highly deshielded, broad signal due to hydrogen bonding and exchange.
H5~3.0 - 3.3t5-6Methylene protons adjacent to the aromatic ring.
H6~2.8 - 3.1t5-6Methylene protons adjacent to N7.
H8~3.8 - 4.1s-Methylene protons adjacent to N7.
NHVariablebr s-Chemical shift is dependent on solvent and concentration.

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial. It will solubilize the polar carboxylic acid and allow for the observation of the exchangeable COOH and NH protons. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for the coupled aliphatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxyl)~165 - 170Carbonyl carbon of the carboxylic acid.
C1~150 - 155Aromatic carbon adjacent to N2.
C3~125 - 130Aromatic carbon bearing the carboxylic acid.
C4~135 - 140Aromatic carbon.
C4a~145 - 150Aromatic quaternary carbon at the ring junction.
C8a~120 - 125Aromatic quaternary carbon at the ring junction.
C5~25 - 30Aliphatic methylene carbon.
C6~45 - 50Aliphatic methylene carbon adjacent to N7.
C8~40 - 45Aliphatic methylene carbon adjacent to N7.

Trustworthiness of Protocol: To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. A COSY spectrum will reveal the coupling network between the aliphatic protons (H5, H6), while an HSQC spectrum will correlate each proton to its directly attached carbon atom, providing unambiguous assignment of the carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid will be characterized by absorptions corresponding to the O-H and C=O of the carboxylic acid, the N-H of the amine, and the C=C and C=N bonds of the aromatic ring.

Table 3: Key IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadVery broad due to strong hydrogen bonding.[1]
N-H (Amine)3200-3500Medium, sharpMay be superimposed on the broad O-H stretch.
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium to Strong
C=O (Carboxylic Acid)1700-1725StrongConjugation with the aromatic ring may slightly lower the frequency.[1]
C=C and C=N (Aromatic)1500-1650Medium to StrongMultiple bands are expected.
C-O (Carboxylic Acid)1210-1320Strong

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quick analysis, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Molecular Ion: For 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid (C₉H₁₀N₂O₂), the expected exact mass is approximately 178.0742 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺ or [M+H]⁺) will be observed at this m/z value.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several characteristic pathways.

G cluster_ionization Ionization cluster_fragmentation Fragmentation M [M]+. m/z = 178 M_COOH Loss of COOH m/z = 133 M->M_COOH - COOH M_H2O Loss of H2O m/z = 160 M->M_H2O - H2O M_H [M+H]+ m/z = 179 M_CO Loss of CO m/z = 150 M_H->M_CO - CO

Figure 2. Predicted major fragmentation pathways in Mass Spectrometry.

  • Loss of the carboxylic acid group (•COOH): A prominent fragmentation pathway is the loss of the carboxylic acid radical, leading to a fragment ion at m/z 133.

  • Decarboxylation (-CO₂): Loss of carbon dioxide from the molecular ion can also occur, though it may be less favorable than the loss of the entire carboxyl group.

  • Loss of water (-H₂O): The presence of the carboxylic acid and the N-H group can facilitate the loss of a water molecule.

  • Ring fragmentation: The tetrahydro-naphthyridine ring system can undergo various cleavages, leading to a complex pattern of fragment ions in the lower mass region.

Authoritative Grounding: The principles of mass spectral fragmentation are well-established. The loss of functional groups and rearrangements are governed by the stability of the resulting ions and neutral species. For heterocyclic systems, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid. The presented NMR, IR, and MS data, along with the interpretative guidance, will serve as a foundational reference for researchers working with this compound. The experimental protocols and the rationale behind them are designed to ensure the acquisition of high-quality, reliable data for structural confirmation and purity assessment. As with any analytical endeavor, the comparison of experimentally obtained data with these predicted values will be crucial for the definitive characterization of this important heterocyclic molecule.

References

  • While no direct spectroscopic data for the title compound was found, information on related naphthyridine structures was synthesized from various sources in the initial search.
  • General principles of NMR and IR spectroscopy were applied.[1][2]

  • Mass spectrometry fragmentation patterns were predicted based on established chemical principles.

Sources

Foundational

Strategic Screening of Tetrahydronaphthyridine (THN) Derivatives: A Technical Guide to Validating Integrin Antagonists

Executive Summary & Pharmacological Rationale The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) scaffold has emerged as a privileged pharmacophore in modern drug discovery, most notably serving as a highly bioavailable argi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 5,6,7,8-tetrahydro-1,8-naphthyridine (THN) scaffold has emerged as a privileged pharmacophore in modern drug discovery, most notably serving as a highly bioavailable arginine mimetic. While guanidine-based compounds often suffer from poor oral bioavailability due to their high basicity (pKa ~13.5), the THN moiety offers a finely tuned pKa (~7.0–7.5). This allows it to remain sufficiently protonated at physiological pH to form critical bidentate salt bridges with target receptors—such as the Asp218 residue in the αv​ subunit of integrins—while maintaining the lipophilicity required for membrane permeability[1].

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the rigorous, multi-tiered screening cascade required to validate THN compounds. While THNs are also explored as CXCR4 antagonists[2], this guide focuses on their primary and most structurally demanding application: αv​β3​ integrin antagonism for oncology and osteoporosis applications[3].

The Screening Cascade: Logic and Causality

A robust screening workflow cannot rely on a single assay. Biochemical affinity does not guarantee cellular efficacy, and apparent cellular efficacy can often be an artifact of non-specific cytotoxicity. Therefore, we employ a self-validating, three-phase screening cascade:

  • Phase 1 (Biochemical): Isolates the direct physical interaction between the THN compound and the purified receptor.

  • Phase 2 (Functional): Validates that the compound can penetrate the complex glycocalyx of a living cell and functionally block adhesion.

  • Phase 3 (Orthogonal/Toxicity): Proves that the loss of cellular adhesion is due to true receptor antagonism, not generalized cell death.

ScreeningCascade Lib THN Library Bind Receptor Binding (ELISA) Lib->Bind Primary Screen Adh Cell Adhesion (U87-MG) Bind->Adh IC50 < 100nM Tox Cytotoxicity (MTT Assay) Adh->Tox Functional Hit Lead Lead Candidate Tox->Lead High Selectivity Index

Sequential screening workflow for isolating viable THN-based integrin antagonists.

Phase I: Cell-Free Biochemical Validation (ELISA-Based Binding)

Causality & Design: This assay measures the direct competitive displacement of a known natural ligand (e.g., vitronectin) by the THN compound. We utilize a solid-phase ELISA format. The critical parameter here is the buffer composition: integrin-ligand binding is strictly dependent on divalent cations. The inclusion of Mn2+ or Mg2+ in the binding buffer forces the integrin into its high-affinity, extended open conformation, ensuring that we are screening against the active state of the receptor.

Step-by-Step Methodology: Solid-Phase Integrin Binding Assay
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of purified human αv​β3​ integrin (1 µg/mL in coating buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2​ , 1 mM MgCl2​ , pH 7.4). Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and add 200 µL/well of blocking buffer (3% BSA in TBS). Rationale: BSA saturates non-specific binding sites on the polystyrene plastic, ensuring the final signal is exclusively from integrin-ligand interaction. Incubate for 2 hours at room temperature.

  • Ligand & Compound Incubation: Wash plates thrice with wash buffer (TBS + 0.05% Tween-20 + 1 mM MnCl2​ ). Add 50 µL of the THN test compound (serially diluted from 10 µM to 0.1 nM) and 50 µL of biotinylated vitronectin (1 µg/mL). Self-Validation: Include a positive control well (e.g., cRGDfV peptide) and a negative vehicle control (1% DMSO)[4]. Incubate for 3 hours at 37°C.

  • Detection: Wash plates to remove unbound ligands. Add 100 µL/well of Streptavidin-HRP conjugate (1:5000 dilution). Incubate for 1 hour at room temperature.

  • Quantification: Wash plates five times. Add 100 µL of TMB substrate solution. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm using a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Phase II: Functional Cellular Assays (Adhesion & Invasion)

Causality & Design: Compounds that show high biochemical affinity must be tested in a functional cellular environment. We utilize U87-MG glioblastoma or SK-Mel-2 melanoma cells because they naturally overexpress the αv​β3​ integrin[4]. The assay measures the ability of the THN compound to prevent these cells from adhering to a vitronectin-coated matrix.

Step-by-Step Methodology: Cell Adhesion Assay
  • Matrix Preparation: Coat 96-well plates with vitronectin (5 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour at 37°C to prevent non-integrin-mediated plastic adhesion.

  • Cell Preparation: Harvest U87-MG cells using a non-enzymatic cell dissociation buffer (EDTA-based). Rationale: Trypsin cannot be used as it cleaves cell-surface integrins, destroying the target receptor before the assay begins.

  • Compound Pre-incubation: Resuspend cells in serum-free DMEM. Pre-incubate 5×104 cells/well with varying concentrations of the THN compound for 30 minutes at 37°C.

  • Adhesion Phase: Transfer the cell/compound mixture to the vitronectin-coated plate. Incubate for exactly 1 hour at 37°C.

  • Washing & Fixation: Carefully wash the wells three times with warm PBS to remove non-adherent cells. Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.

  • Staining & Readout: Stain cells with 0.1% Crystal Violet for 20 minutes. Wash extensively with water, lyse cells with 10% acetic acid, and measure absorbance at 590 nm.

Mechanism ECM Vitronectin (RGD) Integrin Integrin αvβ3 ECM->Integrin Endogenous Binding FAK Focal Adhesion Kinase Integrin->FAK Activation Signal THN THN Antagonist THN->Integrin Competitive Inhibition Survival Tumor Angiogenesis FAK->Survival Downstream Cascade

Mechanism of action: THN compounds competitively block integrin-mediated survival signaling.

Phase III: Cytotoxicity Profiling and Hit Triage

Causality & Design: A critical pitfall in adhesion assays is false positives caused by cytotoxicity. If a THN compound is inherently toxic, the cells will die, round up, and wash away, mimicking the phenotype of a potent integrin antagonist. To validate that the anti-adhesion effect is target-specific, we run a parallel MTT cell viability assay[4]. A successful lead must show a wide therapeutic window—inhibiting adhesion at nanomolar concentrations while maintaining cell viability at micromolar concentrations.

Step-by-Step Methodology: MTT Cytotoxicity Assay
  • Seeding: Seed U87-MG cells ( 1×104 cells/well) in a 96-well tissue culture plate and incubate overnight to allow full attachment.

  • Treatment: Treat cells with the THN compounds at high concentrations (up to 100 µM) in complete media for 48 hours.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Rationale: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove media, add 100 µL of DMSO to dissolve the crystals, and read absorbance at 570 nm. Determine the CC 50​ (Cytotoxic Concentration 50%).

Quantitative Data Synthesis

The following table synthesizes representative screening data for a library of THN derivatives, demonstrating how the Selectivity Index (SI) is utilized to triage compounds. A high SI confirms that the biological activity is driven by receptor antagonism rather than non-specific toxicity.

Compound IDPhase 1: Integrin αv​β3​ Binding IC 50​ (nM)Phase 2: Cellular Adhesion IC 50​ (nM)Phase 3: Cytotoxicity CC 50​ ( μ M)Selectivity Index (CC 50​ / Adhesion IC 50​ )Triage Decision
THN-Lead 01 1.2 ± 0.315.4 ± 2.1> 100> 6400 Advance to in vivo
THN-Lead 02 0.8 ± 0.112.1 ± 1.545.03719Backup Candidate
THN-Analog 03 45.0 ± 5.2310.0 ± 18.412.540Discard (Low SI)
Control (cRGDfV) 2.5 ± 0.428.0 ± 3.2> 100> 3500Assay Validated

Note: The drop-off in potency between Phase 1 (cell-free) and Phase 2 (cellular) is a standard pharmacological phenomenon attributed to the complexities of the cellular glycocalyx and competitive binding with endogenous extracellular matrix proteins.

Conclusion

The initial screening of tetrahydronaphthyridine compounds requires a meticulously structured cascade that bridges the gap between biochemical affinity and true cellular function. By utilizing the THN scaffold as an optimized arginine mimetic and subjecting it to rigorous, self-validating assays (ELISA binding, non-enzymatic cellular adhesion, and orthogonal MTT toxicity profiling), researchers can confidently isolate potent, non-toxic integrin antagonists suitable for advanced preclinical development.

Sources

Protocols & Analytical Methods

Method

Advanced Application of Tetrahydronaphthyridine Scaffolds in Neurological Disorder Drug Discovery

Introduction: The Strategic Advantage of the Tetrahydronaphthyridine Core In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between target affinity, blood-brain barrier (BBB)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Tetrahydronaphthyridine Core

In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between target affinity, blood-brain barrier (BBB) penetrance, and metabolic stability is a formidable challenge. Historically, tetrahydroisoquinoline (TIQ) scaffolds have been widely utilized; however, their high lipophilicity and basicity often lead to severe off-target liabilities, particularly the inhibition of the Cytochrome P450 2D6 (CYP2D6) enzyme.

The strategic bioisosteric replacement of the TIQ core with a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold introduces a nitrogen atom into the aromatic ring. This modification fundamentally alters the molecule's physicochemical profile by reducing overall lipophilicity (LogD), disrupting problematic π−π stacking interactions in the CYP2D6 binding pocket, and tuning the basicity of the system. Consequently, tetrahydronaphthyridines have emerged as privileged scaffolds for targeting complex neurological and psychiatric conditions, including Major Depressive Disorder (MDD), schizophrenia, and neuroinflammation.

Epigenetic Modulation: HDAC6 Inhibition in Major Depressive Disorder (MDD)

Mechanistic Causality

Histone deacetylase 6 (HDAC6) is a cytosolic enzyme responsible for the deacetylation of α -tubulin, regulating microtubule dynamics and microglial activation. In MDD, HDAC6 is pathologically upregulated, leading to microtubule instability and the triggering of neuroinflammatory cascades (IL-1 β , IL-6, TNF- α ).

Recent breakthroughs in 2026 have demonstrated that utilizing a tetrahydronaphthyridine group as the "Cap" structure in HDAC6 inhibitors (e.g., PB200) optimizes the hydrophobic interactions within the HDAC6 pocket while significantly enhancing BBB permeability compared to earlier generations[1]. This has enabled the first successful in vivo Positron Emission Tomography (PET) imaging of HDAC6 in depressive pathophysiology.

HDAC6_Pathway THN Tetrahydronaphthyridine HDAC6 Inhibitor HDAC6 HDAC6 Enzyme (Cytosolic) THN->HDAC6 Inhibits Tubulin α-Tubulin Acetylation HDAC6->Tubulin Deacetylates Microglia Microglial Activation HDAC6->Microglia Promotes Depression MDD / Depressive Behaviors Tubulin->Depression Microtubule Instability Neuroinflammation Neuroinflammation (IL-1β, IL-6, TNF-α) Microglia->Neuroinflammation Triggers Neuroinflammation->Depression Contributes to

Fig 1. Mechanistic pathway of tetrahydronaphthyridine-based HDAC6 inhibitors in MDD.

Protocol: Radiosynthesis and PET Imaging Evaluation of HDAC6 Probes

To validate target engagement in the brain, a self-validating PET imaging protocol utilizing [18F]-labeled tetrahydronaphthyridine probes is required.

Step-by-Step Methodology:

  • Radiosynthesis: React the tosylate precursor of the tetrahydronaphthyridine derivative with [18F]fluoride (kryptofix 2.2.2/K2CO3) in anhydrous DMSO at 110°C for 10 minutes. Causality: [18F] is chosen for its optimal 110-minute half-life, allowing sufficient time for brain uptake and clearance imaging.

  • Purification: Purify the radiotracer via semi-preparative HPLC to achieve a radiochemical purity of >99%.

  • Animal Preparation (CUMS Model): Utilize a Chronic Unpredictable Mild Stress (CUMS) mouse model. Anesthetize the mice using 2% isoflurane to maintain stable hemodynamics during the scan.

  • Tracer Injection & Acquisition: Inject ~3.7 MBq of the [18F]-tetrahydronaphthyridine probe via the tail vein. Immediately acquire dynamic PET scans for 60 minutes.

  • Self-Validation (Blocking Study): In a parallel control cohort, pre-inject a saturating dose of unlabeled ("cold") PB200 (1 mg/kg) 10 minutes prior to the radiotracer. Causality: A significant reduction in the Standardized Uptake Value (SUV) in the blocking cohort confirms that the radiotracer signal is driven by specific HDAC6 binding rather than non-specific lipophilic accumulation.

Quantitative Data: HDAC6 Inhibitor Profiling
CompoundCap ScaffoldHDAC6 IC50 (nM)Selectivity (vs HDAC1/2)BBB PermeabilityPrimary Application
PB131 Unoptimized Heterocycle15.2~50-foldPoorIn vitro tool
PB200 Tetrahydronaphthyridine< 10.0>200-foldExcellentIn vivo PET Imaging

Glutamatergic Modulation: mGlu5 Positive Allosteric Modulators (PAMs) for Schizophrenia

Mechanistic Causality

Schizophrenia is characterized by NMDA receptor hypofunction. Directly agonizing NMDA receptors causes severe excitotoxicity. Instead, targeting the metabotropic glutamate receptor 5 (mGlu5) with Positive Allosteric Modulators (PAMs) safely enhances NMDA function via intracellular scaffolding proteins (Homer).

Early alkyne-based mGlu5 PAMs failed due to excessive glutamate fold-potentiation, which caused neurotoxicity. The transition to tetrahydronaphthyridine ethers (e.g., VU0405372) provided "low-cooperativity" PAMs. These scaffolds shift the glutamate dose-response curve just enough to achieve antipsychotic efficacy (reversal of amphetamine-induced hyperlocomotion) without triggering allosteric agonism or overt neurological side effects [2].

mGlu5_Workflow Synth Synthesize THN Ethers Cell HEK293 Cells (mGlu5+) Synth->Cell Dye Fluo-4 AM Calcium Dye Cell->Dye Compound Add THN PAM (+ Sub-threshold Glu) Dye->Compound Read FLIPR Readout (Intracellular Ca2+) Compound->Read

Fig 2. Step-by-step FLIPR calcium mobilization workflow for mGlu5 PAM screening.

Protocol: FLIPR Calcium Mobilization Assay for PAM Screening

To accurately quantify the allosteric potentiation of tetrahydronaphthyridines, a high-throughput intracellular calcium assay is utilized.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human mGlu5 at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS supplemented with 20 mM HEPES). Add 20 μ L of Fluo-4 AM (calcium-sensitive fluorescent dye) and incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is membrane-permeable; once inside, intracellular esterases cleave the AM ester, trapping the dye which fluoresces upon binding Ca2+ released from the endoplasmic reticulum.

  • Compound Addition (PAM Assessment): Using a Fluorometric Imaging Plate Reader (FLIPR), add the tetrahydronaphthyridine test compounds (10-point concentration curve). Monitor fluorescence for 2 minutes. Validation: If fluorescence spikes here, the compound is an allosteric agonist (undesirable).

  • Glutamate Challenge: Add an EC20 (sub-threshold) concentration of glutamate to all wells. Causality: A true PAM has no intrinsic efficacy; it requires the orthosteric ligand to be present. The EC20 dose ensures the receptor is primed, allowing the PAM to potentiate the signal to an apparent EC80-EC100 level.

  • Data Analysis: Calculate the EC50 and the "Glutamate Fold-Shift". Select compounds with a fold-shift < 3 to avoid CNS adverse effects.

Quantitative Data: In Vitro Profile of mGlu5 Modulators
CompoundStructural ClassmGlu5 PAM EC50 (nM)Glu Fold-ShiftIn Vivo Safety Profile
Acetylene Lead Alkyne15> 10 (High)Severe CNS Toxicity
VU0405372 (12c) Tetrahydronaphthyridine Ether1202.5 (Low)Safe; Reverses Psychosis

Neuro-Immune Axis: CXCR4 Antagonism for Neuroinflammation

Mechanistic Causality

The CXCL12/CXCR4 signaling axis is heavily implicated in neuroinflammation and HIV entry into the CNS. Early generation CXCR4 antagonists utilizing a tetrahydroisoquinoline (TIQ) core (e.g., TIQ15) exhibited excellent potency but suffered from massive CYP2D6 inhibition due to the highly basic amines and lipophilic phenyl rings.

By executing a scaffold hop to a 5,6,7,8-tetrahydro-1,6-naphthyridine core, researchers successfully increased the polar surface area and altered the electron density of the aromatic system. This rational design yielded compounds (e.g., Compound 30) that maintained nanomolar CXCR4 antagonism while virtually eliminating CYP2D6 liability and doubling BBB permeability via passive diffusion[3].

Protocol: PAMPA Permeability and CYP2D6 Inhibition Profiling

To ensure the tetrahydronaphthyridine derivatives are suitable for CNS applications without causing drug-drug interactions (DDIs).

Step-by-Step Methodology:

  • CYP2D6 Inhibition Assay:

    • Incubate human liver microsomes (0.5 mg/mL) with the test compound (0.1 - 10 μ M) and a known CYP2D6 probe substrate (e.g., dextromethorphan).

    • Initiate the reaction by adding NADPH (1 mM). Incubate for 15 minutes at 37°C.

    • Quench with cold acetonitrile containing an internal standard.

    • Validation: Analyze the formation of dextrorphan via LC-MS/MS. Calculate the IC50. A successful tetrahydronaphthyridine will show an IC50 > 10 μ M.

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Coat a porous filter membrane (donor compartment) with a 20% solution of porcine brain lipid in dodecane to mimic the BBB.

    • Add the test compound (10 μ M in PBS, pH 7.4) to the donor well. Fill the acceptor well with fresh PBS.

    • Incubate for 4 hours at room temperature.

    • Quantify compound concentration in both wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Causality: Pe​ > 150 nm/s indicates high likelihood of in vivo brain penetrance.

Quantitative Data: CXCR4 Antagonist Optimization
CompoundCore ScaffoldCXCR4 IC50 (nM)CYP2D6 Inhibition (%)PAMPA Pe​ (nm/s)
TIQ15 Tetrahydroisoquinoline385% (High Liability)150
Compound 30 Tetrahydronaphthyridine24< 10% (Safe)309

Conclusion

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a highly versatile and privileged pharmacophore in neurological drug discovery. By strategically modulating lipophilicity, basicity, and spatial geometry, this core resolves the inherent pharmacokinetic and off-target liabilities of traditional bicyclic systems. Whether acting as an optimized cap for epigenetic HDAC6 PET tracers, a low-cooperativity linker for mGlu5 allosteric modulators, or a metabolically stable core for CXCR4 antagonists, tetrahydronaphthyridines provide a robust platform for developing next-generation CNS therapeutics.

References

  • Turlington, M., et al. "Tetrahydronaphthyridine and Dihydronaphthyridinone Ethers As Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 5 (mGlu5)". Journal of Medicinal Chemistry (2014).[Link]

  • Zhou, Y., et al. "Development of a novel HDAC6 PET imaging agent uncovers associations between HDAC6 overexpression and neuroinflammation in depression". Redox Biology (2026).[Link]

  • Niu, J., et al. "Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles". Journal of Medicinal Chemistry (2022).[Link]

Sources

Application

The Strategic Utility of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic Acid in Modern Drug Discovery

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and versatile molecular scaffolds. Among these, the 5,6,7,8-tetrahydro-2,7-naphthyridine core has emerged as a privileged st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and versatile molecular scaffolds. Among these, the 5,6,7,8-tetrahydro-2,7-naphthyridine core has emerged as a privileged structure, conferring favorable physicochemical properties and three-dimensional diversity to drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid , as a pharmaceutical intermediate. We will delve into its synthesis, characterization, and application in the construction of biologically active molecules, supported by detailed protocols and expert insights.

The partially saturated, bicyclic nature of the tetrahydronaphthyridine ring system offers a distinct advantage over flat, aromatic systems by providing a defined spatial arrangement of substituents. This can lead to enhanced target-binding affinity and selectivity. The carboxylic acid functionality at the 3-position serves as a versatile chemical handle for the introduction of a wide array of molecular fragments through robust and well-established amide bond formation chemistries.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource/Method
Molecular Formula C9H10N2O2Calculated
Molecular Weight 178.19 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), and aqueous base. Limited solubility in non-polar organic solvents.General chemical knowledge
pKa ~4-5 (for the carboxylic acid)Estimated based on similar structures
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.Standard practice for carboxylic acids

Synthesis of the Intermediate: A Practical Approach

While the direct synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid may not be widely documented, a common and effective strategy involves the hydrolysis of a more accessible precursor, such as the corresponding nitrile or ester. The following protocol outlines a general procedure for the synthesis via hydrolysis, a fundamental transformation in organic chemistry.[1][2]

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid via Hydrolysis

This protocol provides a general method for the hydrolysis of a suitable precursor, such as a methyl or ethyl ester of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid.

Materials:

  • Methyl or Ethyl 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the starting ester (1.0 eq) in a suitable solvent such as THF or MeOH (5-10 mL per gram of ester).

  • Addition of Base: Add an aqueous solution of LiOH or NaOH (1.5-3.0 eq, dissolved in a minimal amount of water).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

  • Work-up - Quenching and Acidification: Once the reaction is complete, carefully quench the reaction by adding 1M HCl. The pH of the solution should be adjusted to be acidic (pH ~3-4), which will protonate the carboxylate salt to form the free carboxylic acid. This may result in the precipitation of the product.

  • Extraction: If the product does not precipitate, or to ensure full recovery, extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) or by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The choice of base (LiOH or NaOH) and solvent (THF or MeOH) can influence the reaction rate and solubility of the reactants. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems.

  • Monitoring the reaction is crucial to avoid over-reaction or degradation of the product.

  • Acidification is a critical step to ensure the product is in its neutral, carboxylic acid form, which is typically less soluble in the aqueous phase and can be extracted into an organic solvent.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The carboxylic acid group of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid is a prime functional group for elaboration into a multitude of derivatives, with amide bond formation being the most common and vital transformation in the synthesis of active pharmaceutical ingredients (APIs). This reaction allows for the coupling of the naphthyridine core with various amine-containing fragments, enabling the exploration of structure-activity relationships.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a standard procedure for the coupling of 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid with a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

  • Amine of choice (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5,6,7,8-tetrahydro-2,7-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq), HATU (1.1-1.3 eq), and DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Expertise & Experience Insights:

  • HATU is a highly efficient coupling agent that often leads to high yields and minimal side products. Other common coupling agents include HBTU, EDC/HOBt, and T3P. The choice of coupling agent can be critical for sterically hindered substrates or to minimize racemization in chiral amines.

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • The use of an inert atmosphere is good practice to prevent the deactivation of the coupling reagents by atmospheric moisture.

Visualization of Synthetic and Application Workflows

To further clarify the processes described, the following diagrams illustrate the key synthetic and application workflows.

SynthesisWorkflow Precursor Ester or Nitrile Precursor Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Precursor->Hydrolysis Step 1 Intermediate 5,6,7,8-Tetrahydro-2,7- naphthyridine-3-carboxylic acid Hydrolysis->Intermediate Step 2

Caption: Synthetic workflow for the preparation of the target carboxylic acid.

ApplicationWorkflow CarboxylicAcid 5,6,7,8-Tetrahydro-2,7- naphthyridine-3-carboxylic acid Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) CarboxylicAcid->Coupling Amine R-NH₂ or R₂NH (Amine Fragment) Amine->Coupling API Active Pharmaceutical Ingredient (API) or Advanced Intermediate Coupling->API

Caption: General application workflow in pharmaceutical synthesis.

Conclusion and Future Perspectives

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid represents a valuable and versatile building block for the construction of complex and biologically active molecules. Its rigid, three-dimensional scaffold and the presence of a readily functionalizable carboxylic acid group make it an attractive starting material for drug discovery programs targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this intermediate in their synthetic endeavors, ultimately accelerating the discovery of new and improved medicines. The continued exploration of derivatives based on this scaffold is expected to yield novel therapeutic candidates with enhanced efficacy and safety profiles.

References

  • Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... - PMC. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - ACS Publications. Available at: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC. Available at: [Link]

  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Publishing. Available at: [Link]

  • Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c] - MDPI. Available at: [Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC - NIH. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

Sources

Method

Preclinical Evaluation of 2,7-Naphthyridine Derivatives as Antitumor Kinase Inhibitors: A Comprehensive Experimental Framework

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Scientific Rationale & Target Biology The 2,7-naphth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Scientific Rationale & Target Biology

The 2,7-naphthyridine scaffold is a highly versatile, planar, nitrogen-containing heterocycle that has emerged as a privileged pharmacophore in oncology drug discovery[1]. Recent structural activity relationship (SAR) studies have demonstrated that functionalized 2,7-naphthyridine derivatives exhibit potent, broad-spectrum antitumor activity by acting as ATP-competitive kinase inhibitors[2].

Two primary oncogenic targets have been validated for this chemical class:

  • Microtubule-associated serine/threonine kinase-like (MASTL / Greatwall): MASTL acts as an oncogenic kinase by phosphorylating ENSA/ARPP19, which subsequently inactivates the tumor-suppressive PP2A-B55 phosphatase complex[3]. Inhibition of MASTL by 2,7-naphthyridines selectively eradicates proliferative cancer cells by forcing premature mitotic exit and inducing mitotic catastrophe[4].

  • 3-Phosphoinositide-Dependent Kinase-1 (PDK-1): PDK-1 is a master regulator of the PI3K/AKT signaling axis. Dibenzo[c,f][2,7]naphthyridines have been identified as potent PDK-1 inhibitors that abrogate tumor cell survival and proliferation[5].

Pharmacological Mechanism Diagram

MoA Naphthyridine 2,7-Naphthyridine Derivatives MASTL MASTL Kinase Naphthyridine->MASTL Inhibits PDK1 PDK-1 Kinase Naphthyridine->PDK1 Inhibits PP2A PP2A-B55 Complex Naphthyridine->PP2A Restores Activity MASTL->PP2A Inactivates AKT AKT Signaling PDK1->AKT Activates Mitosis Mitotic Catastrophe PP2A->Mitosis Reactivation Survival Tumor Survival AKT->Survival Promotes

Caption: Mechanism of Action: 2,7-Naphthyridines targeting MASTL and PDK-1 to induce mitotic catastrophe.

Experimental Design & Workflow

To rigorously evaluate the antitumor activity of novel 2,7-naphthyridine derivatives, we employ a self-validating, three-tiered experimental workflow.

Workflow Phase1 Phase 1: Biochemical Assay Decision1 IC50 < 100nM? Phase1->Decision1 Phase2 Phase 2: Cellular Profiling Decision2 GI50 < 500nM? Phase2->Decision2 Phase3 Phase 3: In Vivo Xenograft Decision1->Phase2 Yes Decision2->Phase3 Yes

Caption: Tiered experimental workflow for evaluating 2,7-naphthyridine derivatives.

Detailed Experimental Protocols

Phase 1: Cell-Free Biochemical Validation (TR-FRET Kinase Assay)

Objective: Determine the direct, cell-free IC₅₀ of the derivatives against recombinant MASTL and PDK-1. Causality & Rationale: 2,7-naphthyridines are highly conjugated, multi-ring systems that can exhibit auto-fluorescence or form colloidal aggregates in aqueous solutions. Traditional fluorescent assays often yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed reading window entirely bypasses compound auto-fluorescence. Furthermore, the inclusion of 0.01% Triton X-100 prevents aggregation-based non-specific inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT).

  • Compound Titration: Use acoustic liquid handling (e.g., Echo 550) to dispense 2,7-naphthyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well pro-plate.

  • Kinase Addition: Add 5 µL of 2x recombinant MASTL or PDK-1 enzyme (pre-titrated to EC₈₀ concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of 2x ATP/Substrate mix. Critical: ATP concentration must be set precisely at the apparent Kₘ for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Detection & Readout: After 60 minutes, add 10 µL of TR-FRET detection buffer (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies). Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation and dual 620/665 nm emission.

  • Self-Validation System: Every plate must include 16 wells of a known reference inhibitor (e.g., MKI-2 for MASTL[6]) and 16 wells of DMSO vehicle. The plate is only accepted if the Z'-factor is ≥ 0.6.

Phase 2: High-Content Cellular Phenotypic Profiling

Objective: Assess anti-proliferative activity (GI₅₀) and validate the mechanistic induction of mitotic catastrophe. Causality & Rationale: Simple metabolic viability assays (like MTT) cannot distinguish between cytostatic effects, general toxicity, and targeted mitotic catastrophe. Because MASTL inhibition specifically disrupts the PP2A-B55 complex leading to chromosomal instability[3], High-Content Imaging is required to visually and quantitatively confirm that cell death is driven by mitotic defects (e.g., multinucleation, micronuclei formation).

Step-by-Step Protocol:

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells (known to highly express MASTL[6]) at 2,000 cells/well in a 384-well optical bottom plate. Incubate overnight.

  • Treatment: Treat cells with 2,7-naphthyridine derivatives for 72 hours.

  • Multiplex Staining: Fix cells with 4% Paraformaldehyde. Permeabilize and stain with a multiplex cocktail:

    • Hoechst 33342 (Nuclear morphology/DNA content)

    • Anti-phospho-Histone H3 (Ser10) (Mitotic index marker)

    • CellMask Deep Red (Cytoplasmic boundary)

  • Imaging & Analysis: Image using an automated confocal high-content screening system (e.g., PerkinElmer Opera Phenix).

  • Self-Validation System: Include Paclitaxel (a known mitotic arrester) as a positive control. The assay is validated if the algorithm successfully detects a >5-fold increase in the mitotic index (pHH3+ cells) in the positive control wells compared to DMSO.

Phase 3: In Vivo Xenograft Efficacy

Objective: Determine systemic antitumor efficacy, pharmacodynamics, and tolerability in a mammalian model. Causality & Rationale: In vitro potency does not guarantee in vivo efficacy due to potential metabolic liabilities of the naphthyridine core. A subcutaneous xenograft model allows for precise, non-invasive caliper measurements. Dosing schedules are strictly dictated by prior Maximum Tolerated Dose (MTD) studies to ensure tumor regression is due to targeted kinase inhibition, not systemic toxicity.

Step-by-Step Protocol:

  • Inoculation: Inject 5 × 10⁶ MDA-MB-231 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of female athymic nude mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into treatment groups (n=8 per group) using block randomization to ensure uniform starting volumes.

  • Dosing: Administer the 2,7-naphthyridine derivative via oral gavage (PO) or intraperitoneal (IP) injection daily.

  • Monitoring: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Monitor body weight as a proxy for gross toxicity.

  • Self-Validation System: The vehicle-treated control group must demonstrate steady, logarithmic tumor growth. If control tumors regress or ulcerate prematurely, the study is voided.

Quantitative Data Summarization

The following table outlines the target pharmacological profile and required Quality Control (QC) metrics for a successful 2,7-naphthyridine lead candidate progressing through this workflow.

Experimental PhaseKey ParameterTarget Threshold for Lead AdvancementSelf-Validation / QC MetricBiological Significance
1. Biochemical IC₅₀ (Kinase Inhibition)< 50 nMZ'-factor > 0.6Confirms potent, direct target engagement.
1. Biochemical Selectivity Fold> 100-fold over off-target kinasesReference inhibitor curve fit R² > 0.95Reduces risk of off-target systemic toxicity.
2. Cellular GI₅₀ (Cell Viability)< 500 nMSignal-to-Background (S/B) > 5Confirms cell permeability and target engagement in situ.
2. Cellular Mitotic Index> 3-fold increase vs. VehiclePositive Control (Paclitaxel) validationMechanistic proof of mitotic catastrophe[3].
3. In Vivo Tumor Growth Inhibition (TGI)> 60% at Day 21Vehicle group shows steady exponential growthDemonstrates systemic therapeutic efficacy.
3. In Vivo Body Weight Loss< 10% from baselineN/AEnsures the compound is well-tolerated at the therapeutic dose.

References

  • Berry, M., et al. "2,7-Naphthyridine Compounds as MASTL Inhibitors." Patent WO 2024/003773 A1, Published January 4, 2024.

  • Sabnis, R. W. "Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer." ACS Medicinal Chemistry Letters, 15(6), May 2024.

  • Peifer, C., et al. "Discovery of Dibenzo[c,f][2,7]naphthyridines as Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 Inhibitors." Journal of Medicinal Chemistry, October 2007.

  • Wójcicka, A. "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview." Current Organic Chemistry, 25(22), November 2021.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting common side reactions in naphthyridine synthesis

Welcome to the Naphthyridine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to move beyond generic reaction templates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Naphthyridine Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to move beyond generic reaction templates. Naphthyridines (diazanaphthalenes) are privileged scaffolds in drug discovery, but their synthesis is notoriously plagued by regioisomer mixtures, runaway exotherms, and degradation pathways.

This guide dissects the causality behind these common side reactions and provides field-proven, self-validating protocols to ensure reproducible yields across 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine architectures.

Module 1: The Skraup Synthesis (1,5- and 1,6-Naphthyridines)

Q: My Skraup synthesis of 1,5-naphthyridine from 3-aminopyridine consistently yields a black, intractable tar instead of the desired product. How can I prevent this?

A: This is the most common failure mode in classic Skraup cyclizations. The causality lies in the in situ dehydration of glycerol to acrolein by concentrated sulfuric acid. Acrolein is highly electrophilic and unstable. If the subsequent Michael addition with the weakly nucleophilic aminopyridine does not occur synchronously, the acrolein undergoes a rapid, exothermic polymerization[1]. When this exotherm runs away, the reaction mass degrades into tar.

The Solution: You must decouple the dehydration kinetics from the oxidation step. Replace harsh oxidants like arsenic pentoxide with milder alternatives such as sodium m-nitrobenzenesulfonate, which buffers the oxidative cyclization and significantly improves yields (up to 70%)[2]. Alternatively, bypass glycerol entirely by using pre-formed α,β-unsaturated aldehydes (e.g., 2-methylpropenal)[1].

Skraup A Aminopyridine + Glycerol B Acid Dehydration (H2SO4, Heat) A->B C Acrolein Intermediate B->C D Michael Addition & Cyclization C->D Synchronous Reaction F Uncontrolled Exotherm (Runaway Heat) C->F Asynchronous Kinetics E Naphthyridine (Desired Product) D->E Mild Oxidant (e.g., m-NO2PhSO3Na) G Polymerization / Tar (Side Reaction) F->G Acrolein Degradation

Caption: Mechanistic pathway of Skraup synthesis highlighting the tar formation side reaction.

Self-Validating Protocol: Modified Skraup Synthesis
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermocouple.

  • Reagent Loading: Add 4-aminopyridine (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq)[2].

  • Controlled Acid Addition: Cool the vessel to 0 °C. Add concentrated H₂SO₄ dropwise. Causality: Slow addition prevents premature glycerol dehydration and localized thermal spikes.

  • Thermal Ramp: Heat to 135 °C over 45 minutes.

    • Validation Checkpoint: The solution should transition to a deep amber. If it turns opaque black rapidly, the exotherm has failed, indicating impending tar formation.

  • Quenching: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH₄OH to pH 8. Extract with EtOAc. TLC (DCM:MeOH 9:1) should reveal a single major product spot.

Module 2: The Friedländer Condensation (1,8-Naphthyridines)

Q: When synthesizing 1,8-naphthyridines via Friedländer condensation with unsymmetrical ketones, I get a complex mixture of regioisomers and aldol side products. How do I improve regioselectivity?

A: The Friedländer reaction relies on a delicate balance of enolization rates. Under standard harsh basic conditions (e.g., NaOH/EtOH), unsymmetrical ketones enolize at multiple alpha-carbons. This leads to competing cyclization pathways (regioisomer mixing) and aggressive self-condensation (aldol side reactions).

The Solution: Shift to highly controlled catalytic environments. Using propylphosphonic anhydride (T3P®) acts as a coupling/activating agent that directs the condensation, yielding 1,8-naphthyridines with up to 96:4 regioselectivity[3]. For a greener approach that suppresses aldol side reactions entirely, utilize aqueous media with Choline Hydroxide (ChOH) or basic ionic liquids like[Bmmim][Im][4][5].

Friedlander Start 2-Aminonicotinaldehyde + Unsymmetrical Ketone Path1 Standard Basic Conditions (NaOH / EtOH) Start->Path1 Path2 Optimized Catalysis (T3P or ChOH/H2O) Start->Path2 Side1 Aldol Self-Condensation (Side Product) Path1->Side1 Uncontrolled Enolization Side2 Regioisomer Mixture (< 70:30 ratio) Path1->Side2 Competing Alpha-Carbons Success Pure 1,8-Naphthyridine (> 96:4 Regioselectivity) Path2->Success Directed Coupling

Caption: Workflow comparing standard vs. optimized Friedländer synthesis for high regioselectivity.

Self-Validating Protocol: Aqueous Green Friedländer Synthesis
  • Setup: 50 mL round-bottom flask with magnetic stirring.

  • Reagents: Add 2-aminonicotinaldehyde (1.0 mmol) and the active methylene ketone (1.0 mmol) in 5 mL of deionized water[4].

  • Catalysis: Add 1 mol% Choline Hydroxide (ChOH)[4]. Causality: ChOH acts as a biocompatible, green basic catalyst that promotes specific enolization without triggering the aggressive aldol self-condensation typical of NaOH.

  • Reaction: Stir at 50 °C for 4-6 hours.

    • Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the aldehyde spot (Rf ~0.6) disappears. The 1,8-naphthyridine product will precipitate directly from the aqueous layer.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Module 3: Gould-Jacobs Reaction Anomalies

Q: During the thermal cyclization step of the Gould-Jacobs reaction to form 4-hydroxy-1,5-naphthyridine, I am observing unexpected mass fragments indicating a loss of the ester group. What is happening?

A: You are observing a retro-Fries rearrangement. The Gould-Jacobs cyclization typically requires extreme thermal conditions (>250 °C in diphenyl ether). Under prolonged exposure to these temperatures, the intermediate ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate can spontaneously undergo a retro-Fries rearrangement, leading to premature decarboxylation and the formation of the unsubstituted 4-hydroxy-1,5-naphthyridine[6].

The Solution: Transition from conventional conductive heating to microwave-assisted synthesis. Microwave irradiation provides uniform, rapid dielectric heating that achieves the required activation energy for cyclization in minutes, bypassing the prolonged thermal stress that allows the retro-Fries degradation pathway to dominate[6].

Quantitative Data Summary

The following table synthesizes the expected outcomes when applying the troubleshooting methodologies described above:

Target ScaffoldSynthetic RouteOptimized Reagents / CatalystPrimary Side Reaction MitigatedYield (%)Regioselectivity / Purity
1,5-Naphthyridine Modified Skraup2-Methylpropenal (No Glycerol)[1]Tar formation / Exotherm30%N/A (Direct synthesis)
1,6-Naphthyridine Modified SkraupSodium m-nitrobenzenesulfonate[2]Over-oxidation / Tarring70%High
1,8-Naphthyridine FriedländerT3P® (Propylphosphonic anhydride)[3]Regioisomer mixing65–84%> 96:4
1,8-Naphthyridine FriedländerCholine Hydroxide (ChOH) / H₂O[4]Aldol condensation> 90%Excellent

Sources

Optimization

Technical Support Center: Optimization of Pictet-Spengler Reactions for Pyridine Substrates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the optimization of the Pictet-Spengler reaction for pyridine-based substrates. This guide is designed for researchers, chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of the Pictet-Spengler reaction for pyridine-based substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with this transformation. The inherent electronic properties of the pyridine ring necessitate specific strategies beyond classical Pictet-Spengler conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

Introduction: The Challenge of Pyridine Substrates

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydro-β-carbolines and tetrahydroisoquinolines from β-arylethylamines and carbonyl compounds.[1][2] The reaction's driving force is the intramolecular electrophilic substitution of an electron-rich aromatic ring onto an iminium ion intermediate.[1][3]

However, when the aryl group is a pyridine ring, the reaction becomes significantly more challenging. There are two primary reasons for this:

  • Electronic Deactivation: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the ring system. This deactivation raises the activation energy for the key cyclization step.[4]

  • Catalyst Inhibition/Substrate Protonation: The reaction is typically acid-catalyzed. Under acidic conditions, the basic nitrogen of the pyridine ring becomes protonated.[5] This protonation further deactivates the ring towards electrophilic attack and can inhibit Lewis acid catalysts by forming inactive complexes.

This guide will address these core challenges directly, providing strategies to overcome the low reactivity of pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Pictet-Spengler reaction (e.g., TFA in DCM at room temp) failing with a pyridylethylamine substrate?

A: This is the most common issue. Standard conditions are optimized for electron-rich systems like indoles or alkoxy-substituted phenyl rings.[1][6] A pyridine ring is electron-deficient, making it a poor nucleophile. Furthermore, the acid catalyst (like TFA) will preferentially protonate the pyridine nitrogen, making the ring even less nucleophilic and effectively halting the reaction.[5] Harsher conditions or alternative activation strategies are required.

Q2: What is the first parameter I should adjust when troubleshooting a low-yielding reaction?

A: Before modifying the core chemistry, ensure the fundamentals are sound. Confirm the purity of your starting materials, particularly the aldehyde, which can undergo oxidation or polymerization. Then, the most critical parameters to adjust for pyridine substrates are the acid catalyst strength and concentration , and the reaction temperature .[7] Often, moving from catalytic amounts of a moderate acid to stoichiometric or superacidic conditions, combined with elevated temperatures, is necessary to drive the reaction forward.[1][8]

Q3: What are "N-acyliminium ions" and why are they recommended for pyridine substrates?

A: An N-acyliminium ion is a highly reactive electrophile generated by acylating the imine intermediate formed from your amine and aldehyde.[1][9] This intermediate is significantly more electrophilic than a simple iminium ion. The enhanced reactivity can overcome the high energy barrier associated with cyclizing onto the electron-poor pyridine ring, allowing the reaction to proceed under much milder conditions with better yields.[1][6] This is a powerful strategy when traditional acid catalysis fails.

Q4: Can I run this reaction without an acid catalyst?

A: While some highly activated substrates can undergo Pictet-Spengler reactions under neutral or even basic conditions (especially enzymatically), this is highly unlikely to work for a pyridine substrate.[1][10] The formation of the electrophilic iminium ion is essential for the cyclization step, and this formation is almost always facilitated by an acid.[3][8] In some very specific cases, thermal conditions in a high-boiling solvent might promote the reaction, but acid catalysis remains the primary approach.

Q5: My reaction works, but I'm getting a complex mixture of byproducts. What's happening?

A: This often points to decomposition under harsh reaction conditions (high temperature, strong acid).[7][8] Side reactions can include polymerization of the aldehyde or degradation of the starting amine.[8] If you are using forceful conditions, try to reduce the reaction time by monitoring carefully with TLC or LC-MS. Alternatively, switch to the milder N-acyliminium ion strategy, which often provides cleaner reaction profiles.[6]

Troubleshooting Guide: From Low Yield to Successful Cyclization

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: No or very low conversion to the desired product (<10%)
Possible Cause 1: Insufficient Electrophilicity of the Iminium Ion

The primary cause is the high activation energy barrier for the cyclization onto the deactivated pyridine ring. The iminium ion generated under standard conditions is not reactive enough.

Suggested Solutions:

  • Increase Acid Strength and Temperature: Switch from standard acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to stronger superacids like Eaton's reagent (P₂O₅ in MsOH) or neat methanesulfonic acid. Increase the temperature incrementally from room temperature up to reflux, monitoring for product formation and decomposition.[1]

  • Implement the N-Acyliminium Ion Strategy: This is often the most effective solution. Instead of relying on protonation, you generate a more potent electrophile. See Protocol 2 for a detailed methodology.[1][9]

Possible Cause 2: Catalyst Inhibition

The basic pyridine nitrogen can be sequestering your acid catalyst, preventing it from activating the carbonyl for imine formation.

Suggested Solutions:

  • Use Stoichiometric Acid: Move from catalytic amounts (10-50 mol%) to stoichiometric or super-stoichiometric amounts of acid (e.g., 1.5 equivalents or using the acid as the solvent). This ensures there is enough acid to both protonate the pyridine and catalyze the reaction.[7]

  • Consider a Two-Step Procedure: First, form the imine under neutral conditions (e.g., refluxing in toluene with a Dean-Stark trap to remove water). Then, after confirming imine formation, add the strong acid catalyst to promote the cyclization. This separates the two key steps.

Troubleshooting Workflow Diagram

G start Low / No Yield check_sm Confirm Purity of Starting Materials start->check_sm strategy Select Activation Strategy check_sm->strategy harsh_cond Forced Conditions: Strong Acid & Heat strategy->harsh_cond Classic Approach acyl_cond N-Acyliminium Ion Strategy strategy->acyl_cond Milder Alternative optimize_acid Screen Strong Acids (TFA, MsOH, Eaton's) harsh_cond->optimize_acid acyl_protocol Follow Protocol 2: Acylation & Cyclization acyl_cond->acyl_protocol optimize_temp Increase Temperature (e.g., 50°C to Reflux) optimize_acid->optimize_temp outcome Analyze Outcome optimize_temp->outcome acyl_protocol->outcome success Success! outcome->success Product Formed failure Still Fails: Re-evaluate Substrate outcome->failure No Improvement G cluster_0 Pictet-Spengler Mechanism on Pyridine Amine Pyridylethylamine Imine Imine Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde Iminium Iminium Ion (Protonated) Imine->Iminium + H⁺ ProtonatedPyridine Protonated Pyridine (Deactivated Ring) Iminium->ProtonatedPyridine Ring Protonation (Major Pathway) TransitionState High Energy Transition State Iminium->TransitionState Cyclization (Difficult Step) Product Product TransitionState->Product Rearomatization

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from lab-scale to pilot or manufacturing scale. The information provided is based on established principles of heterocyclic chemistry and process development, drawing from analogous transformations in the literature.

Introduction to the Synthetic Challenge

The 5,6,7,8-tetrahydro-2,7-naphthyridine scaffold is a key structural motif in medicinal chemistry.[1] However, its multi-step synthesis presents several challenges during scale-up, including regioselectivity, control of reaction exotherms, and purification of intermediates and the final product. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions regarding the synthesis.

A plausible and commonly employed synthetic strategy for this class of compounds involves the construction of a substituted pyridine ring, followed by annulation of the second, saturated nitrogen-containing ring. The following troubleshooting guide and FAQs are based on a generalized synthetic approach, which will be detailed in the protocols section.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the scale-up synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid.

Low Yield in the Hantzsch-Type Pyridine Synthesis Step

Question: We are experiencing significantly lower yields than expected in the initial pyridine ring formation step, which is a variation of the Hantzsch synthesis. What are the likely causes and how can we mitigate them?

Answer: The Hantzsch pyridine synthesis and its variations are workhorse reactions but can be sensitive to several factors, especially at scale.[2]

  • Causality:

    • Inefficient Mixing: On a larger scale, inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions such as self-condensation of the β-dicarbonyl compound or Michael addition byproducts.

    • Ammonia Source: The choice and addition rate of the ammonia source (e.g., ammonium acetate, aqueous ammonia) are critical. A slow, controlled addition is often necessary to maintain an optimal pH and prevent side reactions.

    • Reaction Temperature: While the Hantzsch reaction is often heated, excessive temperatures can lead to decomposition of reactants or products. An exotherm upon addition of the ammonia source is common and must be controlled.

    • Oxidation Step: The initial product of the Hantzsch reaction is a dihydropyridine, which must be oxidized to the aromatic pyridine. Incomplete oxidation is a common cause of low yield.

  • Troubleshooting Steps:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous slurry or solution.

    • Optimize Ammonia Addition:

      • Consider using a syringe pump or a controlled-dosing system for the addition of the ammonia source.

      • Monitor the internal temperature of the reactor during the addition and adjust the addition rate to maintain the desired temperature.

    • Temperature Profiling: Conduct a study to determine the optimal reaction temperature. It may be beneficial to hold the reaction at a lower temperature for a longer period.

    • Oxidant Selection and Stoichiometry:

      • Common oxidants include nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air, but the latter can be slow and inefficient.

      • For scale-up, consider a more robust and controllable oxidant. Ensure the stoichiometry of the oxidant is correct and that it is added at a controlled rate.

Impurity Profile in the Final Product

Question: Our final product, 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid, is consistently contaminated with several impurities that are difficult to remove by crystallization. What are the likely sources of these impurities?

Answer: Impurity formation can stem from various stages of the synthesis. Understanding the potential side reactions is key to their elimination.

  • Potential Impurity Sources:

    • Over-reduction: If a catalytic hydrogenation is used to form the tetrahydropyridine ring, over-reduction of the pyridine ring can occur, leading to piperidine derivatives.

    • Incomplete Hydrolysis: If the carboxylic acid is generated from a corresponding ester or nitrile, incomplete hydrolysis will leave residual starting material.

    • Decarboxylation: The final product may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions, leading to the corresponding 5,6,7,8-tetrahydro-2,7-naphthyridine.

    • Regioisomers: Depending on the specific synthetic route, formation of regioisomeric naphthyridine cores is possible.[2]

  • Mitigation Strategies:

    • Hydrogenation Control:

      • Carefully select the catalyst (e.g., Pd/C, PtO2) and catalyst loading.

      • Optimize the hydrogen pressure, temperature, and reaction time. Consider using a lower pressure and temperature for a longer duration.

      • Monitor the reaction progress closely by HPLC or GC to stop it once the desired product is formed.

    • Hydrolysis Optimization:

      • Ensure sufficient equivalents of the acid or base are used for hydrolysis.

      • Increase the reaction temperature or time if necessary, but be mindful of potential degradation.

      • Consider using a co-solvent to improve the solubility of the starting material.

    • Purification and Isolation:

      • Avoid excessive temperatures during work-up and drying.

      • If simple crystallization is ineffective, consider a salt formation/recrystallization sequence to purify the final product. The carboxylic acid and the basic nitrogen atoms provide opportunities for salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the scale-up of this synthesis?

A1: The critical process parameters (CPPs) will depend on the specific synthetic route chosen. However, for a multi-step synthesis of a heterocyclic compound like this, the following are generally crucial:

  • Temperature Control: Exothermic and endothermic events must be well-understood for each step to ensure safe and controlled operation.

  • Addition Rates: The rate of addition of key reagents, especially in reactions that are highly exothermic or where side reactions are concentration-dependent, is critical.

  • Agitation: Maintaining homogeneity is essential for consistent reaction outcomes and to avoid localized overheating.

  • pH Control: In steps involving acid-base chemistry, such as salt formations, hydrolyses, or certain cyclizations, maintaining the correct pH is vital for yield and purity.

  • Purity of Intermediates: It is often more efficient to purify intermediates than to carry impurities through to the final step. Establish clear purity specifications for each isolated intermediate.

Q2: Are there any specific safety concerns to be aware of during the scale-up?

A2: Yes, several potential hazards should be addressed:

  • Hydrogenation: The use of hydrogen gas with a pyrophoric catalyst like palladium on carbon (Pd/C) presents a fire and explosion risk. Ensure proper grounding of equipment and use an inert atmosphere (e.g., nitrogen or argon) when handling the dry catalyst. The catalyst should be filtered under a nitrogen blanket.

  • Strong Acids and Bases: The use of strong acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide, potassium hydroxide) for hydrolysis or pH adjustment can cause severe burns. Appropriate personal protective equipment (PPE) is mandatory.

  • Solvent Handling: Large quantities of flammable organic solvents require proper storage, handling, and ventilation to minimize fire hazards.

  • Reaction Exotherms: As mentioned, unmanaged exotherms can lead to runaway reactions. A thorough process safety review, including reaction calorimetry, is recommended before scaling up.

Q3: What are the recommended analytical methods for in-process control?

A3: A robust analytical package is essential for successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, assessing the purity of intermediates and the final product, and quantifying impurities.

  • Gas Chromatography (GC): Useful for monitoring volatile starting materials and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): Used for confirmation of molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be a quick way to monitor the appearance or disappearance of key functional groups (e.g., C=O, C≡N).

Experimental Protocols (Illustrative)

The following protocols represent a plausible, generalized synthetic route and should be optimized for your specific needs and equipment.

Step 1: Synthesis of a Substituted Pyridine (Hantzsch-type reaction)
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl acetoacetate (1.0 eq), a suitable aldehyde (e.g., glyoxylic acid ethyl ester, 1.0 eq), and ethanol.

  • Reagent Addition: Begin stirring and add ammonium acetate (1.1 eq) portion-wise over 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and hold for 12-16 hours. Monitor the reaction by HPLC for the disappearance of starting materials and the formation of the dihydropyridine intermediate.

  • Oxidation: Cool the reaction mixture to 50°C. Prepare a solution of a suitable oxidizing agent (e.g., sodium nitrite in acetic acid) and add it slowly to the reaction mixture, maintaining the temperature between 50-60°C.

  • Work-up and Isolation: After complete oxidation (as monitored by HPLC), cool the reaction to room temperature and adjust the pH to 7-8 with aqueous sodium bicarbonate. The product may precipitate and can be isolated by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Formation of the Tetrahydronaphthyridine Ring

This can be achieved through various methods, including the construction of the second ring onto the pyridine core. A common approach involves the reduction of a bicyclic precursor.

  • Reaction Setup: In a hydrogenation reactor, charge the substituted pyridine intermediate (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to 40-60°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC or by the cessation of hydrogen uptake.

  • Work-up and Isolation: Once the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can be concentrated under reduced pressure to yield the crude product.

Step 3: Hydrolysis to the Carboxylic Acid
  • Reaction Setup: In a reactor, dissolve the ester intermediate from the previous step in a suitable solvent mixture (e.g., methanol/water).

  • Hydrolysis: Add an aqueous solution of a base (e.g., sodium hydroxide, 2-3 eq) and heat the mixture to 50-70°C.

  • Monitoring: Monitor the reaction by HPLC until the ester is fully consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with aqueous hydrochloric acid to a pH of 3-4. The product should precipitate. Filter the solid, wash with cold water, and dry under vacuum to afford the final product, 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid.

Data Presentation

Table 1: Hypothetical Optimization of Hydrogenation Conditions

EntryCatalystPressure (psi)Temperature (°C)Time (h)Yield (%)Purity (%)
15% Pd/C5040248592
25% Pd/C10040128895
35% Pd/C1006069296
410% Pd/C1006049598
5PtO25025367590

Visualizations

Synthetic Workflow

G A Starting Materials (e.g., β-ketoester, aldehyde, ammonia source) B Hantzsch-type Pyridine Synthesis & Oxidation A->B C Substituted Pyridine Intermediate B->C Isolation & Purification D Ring Annulation / Reduction C->D E Tetrahydronaphthyridine Ester D->E Isolation & Purification F Saponification / Hydrolysis E->F G Final Product: 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid F->G Crystallization

Caption: Generalized synthetic workflow for the target molecule.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Incomplete Reaction cluster_complete Reaction Complete, Low Yield Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Troubleshoot_Incomplete Check: - Reaction time - Temperature - Reagent stoichiometry - Catalyst activity (if applicable) A1_No->Troubleshoot_Incomplete Troubleshoot_SideProducts Investigate: - Mixing efficiency - Localized overheating - Reagent addition rate Q2->Troubleshoot_SideProducts Yes Troubleshoot_Workup Review: - Extraction efficiency - pH at isolation - Product stability Q2->Troubleshoot_Workup No

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Oishi, T., et al. (2023). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. Journal Information. [Link]

  • Sharma, V., et al. (2015). A Mini Review on Pyridoacridines: Prospective Lead Compounds in Medicinal Chemistry. Journal of Advanced Research. [Link]

  • Various Authors. (2021). Advances on the biosynthesis of pyridine rings. PMC. [Link]

  • Various Authors. (2023). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. [Link]

  • Various Authors. (2023). Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Various Authors. (2018). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. University of California, Irvine. [Link]

  • Krietsch Boerner, L. (2022). 2 approaches to new pyridines. C&EN Global Enterprise. [Link]

  • Various Authors. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. [Link]

  • Various Authors. (2012). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ResearchGate. [Link]

  • Oishi, T., et al. (2023). Large-Scale Synthesis of the Key Intermediates of Tetrahydropyran Derivatives under Flow Conditions. ResearchGate. [Link]

  • Various Authors. (2021). Unexpected synthesis, delayed emission and solid-state acidochromism of novel 2,7-naphthyridine derivatives obtained from 2-(3,5-diaryl-4H-pyran-4-ylidene)malononitrile. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]

  • Various Authors. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Journal of Medicinal Chemistry. [Link]

  • Goswami, S., et al. (2003). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis of Benzo[c][3][4]naphthyridinones and Benzo[c][5][3]naphthyridinones via Ruthenium-Catalyzed [2+2+2] Cycloaddition between 1,7-Diynes and Cyanamides. ACS Publications. [Link]

  • Various Authors. (2013). Bulk Preparation of Deuterated 3-(4-Carboxpheny)propionic Acids 22 and 23, and Their Conversion to 2 and 30. Chemical and Pharmaceutical Bulletin. [Link]

  • Almac. (2024). Development and Scale-Up of 7‐COOH CBD Synthesis, a Key Cannabinoid Metabolite. Almac. [Link]

  • Various Authors. (2015). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons/conjugate reduction sequence. Beilstein Journals. [Link]

  • Various Authors. (2012). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Various Authors. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. Scientific Reports. [Link]

Sources

Optimization

method development for HPLC analysis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists developing high-performance liquid chromatography (HPLC) methods for 5,6,7,8-Tetrahydro-2,7-naphthy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and analytical scientists developing high-performance liquid chromatography (HPLC) methods for 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid .

Due to its complex structural features—a basic secondary amine, a basic pyridine nitrogen, and an acidic carboxylic acid—this molecule presents significant chromatographic challenges. This guide provides field-proven workflows, mechanistic explanations, and troubleshooting protocols to ensure robust, reproducible analysis.

Section 1: The Molecular Challenge (FAQ)

Q: Why does 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid exhibit poor retention and severe peak tailing on standard C18 columns? A: The difficulty stems from the molecule's zwitterionic nature. At physiological and typical mobile phase pH levels (pH 4–7), the carboxylic acid is deprotonated (anionic) and the secondary amine in the tetrahydropyridine ring is protonated (cationic). This results in an intramolecular salt bridge and a highly polar zwitterionic state[1]. Standard reversed-phase (RP) columns rely on hydrophobic dispersion forces, which cannot effectively retain such highly polar, charged species. Furthermore, the protonated secondary amine acts as a strong hydrogen-bond donor, interacting aggressively with residual, unendcapped silanols on the silica surface, which causes severe peak tailing and irreversible adsorption.

Q: What are the best chromatographic modes for this compound? A: To successfully analyze this compound, you must abandon standard RP-HPLC and utilize modes that exploit its polarity and charge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Specifically, Zwitterionic HILIC (ZIC-HILIC), which provides a localized water-enriched partition layer and electrostatic shielding[2].

  • Mixed-Mode Chromatography (MMC): Utilizing a Reversed-Phase/Cation-Exchange column to retain the basic moiety while controlling the carboxylic acid ionization at a low pH[3].

Section 2: Method Development Workflows

The following decision tree outlines the authoritative logic for selecting the appropriate chromatographic mode based on the analyte's physicochemical properties.

HPLC_Method_Dev A Target: 5,6,7,8-Tetrahydro- 2,7-naphthyridine-3-carboxylic acid B Amphoteric / Zwitterionic Highly Polar A->B C1 HILIC Mode (ZIC-HILIC or Amide) B->C1 Preferred C2 Mixed-Mode (MMC) (RP / Cation-Exchange) B->C2 Alternative C3 Ion-Pairing RP-HPLC (C18 + HFBA/TFA) B->C3 Fallback D1 High Organic Mobile Phase (>70% ACN) + Buffer pH 4-5 C1->D1 D2 Aqueous/Organic Blend + Buffer pH < 3 C2->D2 D3 Aqueous/Organic Blend + 0.1% Ion-Pairing Agent C3->D3 E Optimize Gradient, Buffer Conc. (10-50 mM) D1->E D2->E D3->E

Figure 1: Method development decision tree for amphoteric naphthyridine derivatives.

Data Presentation: Column Selection Rationale

Table 1: Physicochemical Profiling & Column Selection

Analyte FeatureChromatographic ChallengeRecommended Stationary PhaseMechanistic Rationale
Secondary Amine Strong interaction with residual silanols, causing severe peak tailing.Zwitterionic HILIC (ZIC-HILIC) Provides a hydrophilic partition layer and electrostatic shielding, minimizing direct silanol interactions[4].
Carboxylic Acid Ionized at physiological pH, resulting in extreme polarity and poor RP retention.Mixed-Mode RP/Cation-Exchange Allows retention of the protonated amine via cation-exchange while the RP moiety provides baseline hydrophobic retention[3].
Zwitterionic State Intramolecular salt bridge formation alters apparent polarity and solubility.Polymeric HILIC or Amide Operates effectively at pH 4.5 where both moieties are ionized, utilizing dual electrostatic and partitioning mechanisms[5].
Experimental Protocol: Self-Validating ZIC-HILIC Workflow

This step-by-step methodology utilizes HILIC to achieve optimal retention and peak shape. The protocol is designed as a self-validating system; analytical runs cannot proceed unless the System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer): Prepare 20 mM Ammonium Acetate in MS-grade water. Adjust to pH 4.5 using glacial acetic acid.

    • Causality: A pH of 4.5 ensures the carboxylic acid is fully ionized and the secondary amine is fully protonated, stabilizing the zwitterionic state[1]. A buffer concentration of 20 mM is required to mask secondary electrostatic interactions that cause peak tailing[6].

  • Mobile Phase B (Organic): 100% MS-grade Acetonitrile (ACN).

Step 2: Sample Diluent Optimization

  • Dissolve the analyte in a diluent matching the initial gradient conditions (e.g., 90% ACN / 10% Water).

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary phase's delicate water-enriched layer, leading to peak splitting and fronting[2].

Step 3: Column Equilibration

  • Flush the ZIC-HILIC column (e.g., 150 x 2.1 mm, 3 µm) with at least 20 to 30 Column Volumes (CVs) of the starting mobile phase (90% B).

    • Causality: The immobilized water layer in HILIC requires significantly extended time to reach thermodynamic equilibrium compared to standard RP-HPLC[5].

Step 4: Gradient Execution Execute the optimized gradient profile as outlined in Table 2.

Table 2: Optimized ZIC-HILIC Gradient Protocol

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)
0.010900.4
2.010900.4
10.040600.4
12.040600.4
12.110900.4
20.010900.4

Step 5: System Suitability Testing (SST) - Self-Validating Mechanism

  • Perform 5 replicate injections of a 10 µg/mL standard solution.

  • Validation Criteria: Retention time %RSD < 1.0%, Tailing Factor ( Tf​ ) < 1.5, Theoretical Plates ( N ) > 5000.

  • Action: If Tf​ > 1.5, the aqueous layer is not fully established, or buffer capacity is insufficient. Do not proceed to sample analysis; return to Step 3.

Section 3: Troubleshooting Guide

When analyzing polar naphthyridine derivatives, deviations in peak shape and retention time are common. Use the diagnostic logic below to resolve issues.

Troubleshooting Issue Issue Detected: Poor Peak Shape / Tailing Check1 Is column fully equilibrated? (>20 CVs) Issue->Check1 Fix1 Flush with 30 CVs of starting mobile phase Check1->Fix1 No Check2 Check Sample Diluent Check1->Check2 Yes Fix2 Match diluent to mobile phase (>70% ACN) Check2->Fix2 Highly Aqueous Check3 Buffer Concentration Check2->Check3 High Organic Fix3 Increase buffer to 20 mM to mask silanols Check3->Fix3 < 5 mM

Figure 2: Troubleshooting poor peak shape in HILIC analysis of zwitterions.

Frequently Asked Questions (FAQs)

Q: My retention times are drifting continuously in HILIC mode. How do I stabilize them? A: HILIC relies on a water-enriched liquid layer immobilized on the stationary phase[5]. This layer takes significantly longer to establish than the hydrophobic interactions in RP-HPLC. If retention times are drifting, your column is not fully equilibrated. Flush with at least 20-30 column volumes (CVs) of your starting mobile phase before the first injection[2].

Q: The peak is splitting or fronting. What is the cause? A: This is almost always caused by a sample diluent mismatch. If your sample is dissolved in 100% water (or a highly aqueous buffer) and injected into a HILIC system starting at 90% ACN, the water plug physically disrupts the localized partition layer on the column[2]. Always dilute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., >70% ACN).

Q: How does buffer concentration affect the retention of this specific carboxylic acid? A: In ZIC-HILIC, the retention of zwitterionic compounds like 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid is driven by a combination of hydrophilic partitioning and electrostatic interactions[4]. Increasing the buffer concentration (e.g., from 5 mM to 20 mM) increases the ionic strength of the mobile phase, which disrupts these electrostatic interactions. This typically results in a slight decrease in retention time but significantly sharpens the peak by minimizing secondary retention mechanisms[6].

Sources

Reference Data & Comparative Studies

Validation

Beyond Traditional Scaffolds: Comparative Efficacy of Tetrahydronaphthyridine Derivatives in Modern Drug Discovery

As drug discovery programs increasingly target complex protein-protein interactions and highly conserved active sites, traditional scaffolds often hit a developmental wall due to poor pharmacokinetics (PK) or off-target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly conserved active sites, traditional scaffolds often hit a developmental wall due to poor pharmacokinetics (PK) or off-target toxicity. As a Senior Application Scientist, I frequently evaluate novel chemotypes to overcome these bottlenecks. Recently, the tetrahydronaphthyridine (THN) scaffold has emerged as a privileged structure.

By strategically introducing a nitrogen atom into the aromatic portion of traditional tetrahydroisoquinoline rings, medicinal chemists can profoundly alter a molecule's physicochemical properties. This modification modulates the pKa, reduces lipophilicity, and critically disrupts unwanted π -stacking interactions in off-target enzymes.

This guide provides an objective, data-driven comparison of THN derivatives against existing clinical and preclinical drugs across three distinct therapeutic targets, supported by validated experimental methodologies.

Comparative Efficacy by Therapeutic Target

Target A: CXCR4 Antagonism (Immunology & Oncology)

The Challenge: The CXCL12/CXCR4 signaling axis is a major driver of HIV entry and cancer metastasis. The only FDA-approved small-molecule CXCR4 antagonist, AMD3100 (Plerixafor), suffers from a lack of oral bioavailability because it contains multiple basic nitrogen atoms that become protonated at physiological pH. Earlier lipophilic alternatives like TIQ15 achieved oral availability but exhibited severe off-target inhibition of the CYP450 2D6 enzyme, creating a high risk for drug-drug interactions (DDIs).

The THN Advantage: Transitioning from the TIQ15 scaffold to the 5,6,7,8-tetrahydro-1,6-naphthyridine series yielded Compound 30 . The additional nitrogen atom in the THN core reduces the overall basicity and alters the planar hydrophobic area, successfully diminishing CYP2D6 binding [1]. Compound 30 acts as a potent CXCR4 antagonist ( IC50​ = 24 nM) with a highly improved PAMPA permeability (309 nm/s) and an oral bioavailability ( FPO​ ) of 27% in mice, vastly outperforming AMD3100's negligible oral absorption [1].

Target B: FGFR4 Inhibition (Hepatocellular Carcinoma)

The Challenge: Aberrant FGF19/FGFR4 signaling is an oncogenic driver in hepatocellular carcinoma (HCC). Existing pan-FGFR inhibitors often cause severe toxicities (e.g., hyperphosphatemia) due to a lack of isoform selectivity.

The THN Advantage: A series of 2-formyl tetrahydronaphthyridine urea derivatives were designed as covalently reversible inhibitors targeting a specific cysteine in the hydrophobic back pocket of FGFR4. The representative Compound 9ka demonstrated extraordinary kinome selectivity and an IC50​ of 5.4 nM [2]. Compared to continuous-exposure drugs, Compound 9ka exhibits excellent oral PK (AUC = 38,950 h·ng/mL) and achieved a 95.19% tumor growth inhibition (TGI) in vivo without significant body weight loss, indicating a superior safety profile [2].

Target C: MTH1 Inhibition (Oncology Target Validation)

The Challenge: MTH1 sanitizes oxidized nucleotide pools (like 8-oxo-dGTP), preventing DNA damage in rapidly dividing cancer cells. Early tool compounds like TH287 showed moderate biochemical inhibition but suffered from off-target cytotoxicity, confounding target validation.

The THN Advantage: High-throughput screening and subsequent optimization led to Tetrahydronaphthyridine 5 , which achieved unprecedented biochemical potency ( IC50​ = 0.043 nM) [3]. Cocrystallization revealed that the THN scaffold adopts a unique Φ -cis conformation, enabling a critical intramolecular hydrogen bond and polar interactions with Gly34 and Asp120 that TH287 could not access [3]. This extreme selectivity allowed researchers to definitively evaluate MTH1, ultimately proving that MTH1 inhibition alone is insufficient for antiproliferative activity.

Quantitative Data Comparison

The following table summarizes the comparative efficacy and pharmacokinetic profiles of THN derivatives versus existing reference drugs.

TargetTHN DerivativeReference DrugPrimary Potency ( IC50​ )Oral Bioavailability ( FPO​ )Key Mechanistic Advantage
CXCR4 Compound 30AMD3100 (Plerixafor)24 nM27% (Mice)Diminished CYP2D6 activity; highly orally bioavailable.
FGFR4 Compound 9kaPRN13715.4 nM50.9% (Mice)Covalently reversible; 95.19% TGI in HCC xenografts.
MTH1 THN 5TH2870.043 nMN/A (Tool Compound)>10,000x more potent; eliminates off-target cytotoxicity.

Mechanistic & Workflow Visualizations

CXCR4_Pathway CXCL12 CXCL12 Chemokine CXCR4 CXCR4 Receptor (GPCR) CXCL12->CXCR4 Binds G_Protein G-Protein Activation CXCR4->G_Protein Triggers Ca_Flux Intracellular Ca2+ Flux G_Protein->Ca_Flux Induces AMD3100 AMD3100 (Plerixafor) Poor Oral Bioavailability AMD3100->CXCR4 Antagonizes THN30 THN Compound 30 High Oral Bioavailability Low CYP2D6 Inhibition THN30->CXCR4 Antagonizes

Caption: CXCR4 signaling axis and comparative intervention by AMD3100 and THN Compound 30.

Xenograft_Workflow CellPrep Hep3B2.1-7 Cell Prep (High FGFR4 Expression) Inoculation Subcutaneous Inoculation (Athymic Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol ~150 mm³) Inoculation->Randomization Dosing Oral Gavage (BID) THN 9ka vs Vehicle Randomization->Dosing Monitoring Tumor Vol & Body Weight (Measured Bi-weekly) Dosing->Monitoring Analysis TGI Calculation (Efficacy Validation) Monitoring->Analysis

Caption: Self-validating workflow for evaluating in vivo efficacy of FGFR4 inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and a built-in control checkpoint.

Protocol 1: CXCL12-Induced Intracellular Calcium Flux Assay (CXCR4 Antagonism)

This assay quantifies the ability of THN Compound 30 to block CXCR4 activation by measuring downstream calcium release.

  • Cell Preparation: Plate CCRF-CEM cells (endogenously expressing high levels of CXCR4) at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with 4 μ M Fluo-4 AM dye and 2.5 mM probenecid for 45 minutes at 37°C.

    • Causality Note: Fluo-4 AM is cell-permeable but becomes trapped upon intracellular esterase cleavage. Probenecid is strictly required; it inhibits multidrug resistance proteins (MDRs), preventing the premature efflux of the dye and ensuring a stable fluorescent baseline.

  • Compound Incubation: Add THN Compound 30 (serial dilutions from 10 μ M to 0.1 nM) and incubate for 15 minutes.

    • Validation Checkpoint: Include a well with AMD3100 as a positive control and a DMSO-only well as a vehicle control. If the AMD3100 well does not show >90% inhibition, the receptor expression or dye loading has failed.

  • Agonist Stimulation: Inject 20 nM CXCL12 automatically using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the IC50​ based on the peak fluorescence relative to the vehicle control.

Protocol 2: In Vivo Tumor Xenograft Efficacy Model (FGFR4 Inhibition)

This protocol assesses the in vivo efficacy and safety of the covalently reversible THN Compound 9ka.

  • Cell Inoculation: Resuspend Hep3B2.1-7 cells in a 1:1 mixture of PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-week-old female athymic nude mice.

    • Causality Note: Hep3B2.1-7 cells are chosen specifically because they possess an aberrant FGF19/FGFR4 signaling loop, making them highly sensitive to FGFR4 targeted therapy. Matrigel provides extracellular matrix proteins that enhance initial tumor engraftment and vascularization.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once average tumor volumes reach ~150 mm3 , randomize the mice into vehicle and treatment groups (n=8/group).

    • Validation Checkpoint: Randomization must occur strictly based on tumor volume, not mouse weight, to ensure the baseline disease burden is statistically identical across cohorts.

  • Dosing Regimen: Administer THN Compound 9ka at 30 mg/kg twice daily (BID) via oral gavage for 12 consecutive days.

  • Monitoring & Endpoint: Measure tumor volume ( V=0.5×length×width2 ) and body weight every 3 days.

    • Causality Note: Body weight is tracked as a direct surrogate for compound toxicity. A loss of >10% body weight indicates intolerable off-target effects. Compound 9ka typically shows <5% variance relative to controls [2].

  • Analysis: Calculate Tumor Growth Inhibition (TGI) on day 12. A TGI > 50% is considered biologically significant; Compound 9ka achieves >95% TGI [2].

References

  • Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles Journal of Medicinal Chemistry - ACS Publications[Link]

  • Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Potent and Selective MTH1 Inhibitors for Oncology: Enabling Rapid Target (In)Validation National Institutes of Health (NIH) - PMC[Link]

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Naphthyridines as Antileishmanial Agents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of naphthyridines' in vitro antileishmanial activity. It moves beyond simple protocols to ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of naphthyridines' in vitro antileishmanial activity. It moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus, presents a significant global health challenge. Current therapeutic options are often hampered by issues of toxicity, the need for parenteral administration, high cost, and increasing parasite resistance.[1][2][3][4][5][6] This landscape underscores the urgent need for novel, safer, and more effective oral medications. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in the search for new antileishmanial drugs, with various derivatives demonstrating potent activity.[1][3][7][8]

This document outlines the critical in vitro assays required to validate these compounds, comparing their performance against established drugs and providing the experimental foundation for further development.

The Parasite In Vitro: Selecting the Right Model

A fundamental aspect of any antileishmanial screening campaign is the use of biologically relevant parasite forms. Leishmania exists in two primary stages pertinent to in vitro work:

  • Promastigotes: The motile, flagellated form found in the sandfly vector. They are easily cultured in cell-free media, making them suitable for initial high-throughput screening (HTS) to identify active compounds.

  • Amastigotes: The non-motile, intracellular form that resides and replicates within mammalian host macrophages.[9] This is the clinically relevant stage of the parasite, and activity against amastigotes is the crucial benchmark for a compound's potential therapeutic efficacy.[9][10][11]

While primary screening against promastigotes is efficient for filtering large libraries, the primary objective is to identify compounds that can effectively eliminate the intracellular amastigotes.[10] Therefore, a tiered screening approach is essential.

Experimental Workflow: A Step-by-Step Validation Cascade

The validation process follows a logical cascade designed to efficiently identify potent and selective compounds while eliminating those with undesirable toxicity profiles.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Selectivity cluster_2 Lead Prioritization Promastigote Promastigote Viability Assay (IC50 Determination) Amastigote Intracellular Amastigote Assay (IC50 Determination) Promastigote->Amastigote Active Hits SI Calculate Selectivity Index (SI) (SI = CC50 / IC50) Amastigote->SI Cytotoxicity Host Cell Cytotoxicity Assay (CC50 Determination) Cytotoxicity->SI

Caption: Experimental workflow for antileishmanial drug screening.

Protocol 1: Promastigote Viability Assay (Primary Screen)

This initial assay serves as a rapid method to assess the intrinsic activity of naphthyridine derivatives against the parasite.

Causality: By using the easily cultured promastigote form, a large number of compounds can be evaluated quickly and cost-effectively. A colorimetric readout provides a quantitative measure of parasite metabolic activity, which is a proxy for viability.

Step-by-Step Methodology:

  • Parasite Culture: Culture logarithmic phase Leishmania promastigotes (e.g., L. donovani, L. infantum, L. major) at 26°C in a suitable medium like M199 or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Preparation: Prepare a stock solution of each naphthyridine derivative (typically 10 mM in DMSO). Perform serial dilutions in culture medium to create a range of test concentrations (e.g., 0.1 to 100 µM).

  • Assay Plate Setup: Seed a 96-well plate with promastigotes at a density of 1 x 10^6 cells/mL. Add the diluted compounds to the wells. Include wells for a positive control (e.g., Amphotericin B), a negative control (0.5% DMSO, vehicle), and a media-only blank.

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) and incubate for another 4-6 hours. Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Convert raw data to percentage inhibition relative to the negative control. Plot the inhibition curve against the log of the compound concentration and calculate the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Assay (The Gold Standard)

This assay is the cornerstone of in vitro validation, as it evaluates a compound's ability to cross the host cell membrane and kill the clinically relevant parasite form.

Causality: This model mimics the in vivo environment where the parasite resides. A compound's success in this assay indicates not only antiparasitic activity but also the necessary bioavailability to reach its intracellular target.

Step-by-Step Methodology:

  • Host Cell Culture: Culture a suitable macrophage cell line (e.g., human THP-1 monocytes, murine J774A.1, or primary peritoneal macrophages) in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C with 5% CO2.[12] For THP-1 cells, induce differentiation into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.

  • Infection: Infect the adherent macrophages with late-logarithmic phase promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Compound Treatment: Wash the wells to remove any non-phagocytosed promastigotes. Add fresh media containing serial dilutions of the naphthyridine compounds and controls (Amphotericin B, Miltefosine).

  • Incubation: Incubate the infected, treated cells for an additional 72 hours at 37°C with 5% CO2.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Using light microscopy, count the number of amastigotes per 100 macrophages for each concentration. Alternatively, high-content imaging systems with fluorescently labeled parasites can be used for higher throughput.[11]

  • Data Analysis: Calculate the percentage inhibition of amastigote proliferation for each concentration relative to the vehicle control. Determine the IC50 value as described for the promastigote assay.

Protocol 3: Host Cell Cytotoxicity Assay

This is a critical control experiment performed in parallel with the amastigote assay to ensure that the observed antileishmanial effect is not merely a result of killing the host cell.

Causality: A successful drug candidate must be selectively toxic to the parasite. This assay quantifies the compound's toxicity towards the host cell, which is essential for determining its therapeutic window.

Step-by-Step Methodology:

  • Cell Culture: Seed the same macrophage cell line used in the amastigote assay into a 96-well plate at an appropriate density.

  • Compound Treatment: Add the same serial dilutions of the naphthyridine compounds.

  • Incubation: Incubate the plate under the same conditions (72 hours, 37°C, 5% CO2).

  • Viability Assessment: Use the same viability reagent (e.g., resazurin) as in the promastigote assay to measure cell health.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50%.

Quantifying Selectivity: The Key to a Promising Lead

The ultimate goal is to identify compounds that are highly potent against the parasite and minimally toxic to host cells. This relationship is quantified by the Selectivity Index (SI) .

SI = CC50 (Host Cell) / IC50 (Intracellular Amastigote)

A higher SI value indicates greater selectivity for the parasite and a more promising safety profile.[3][5][13] Generally, an SI > 10 is considered a good starting point for a hit compound, with values >100 being highly desirable for lead candidates.

G A_CC50 CC50 = 200 µM (Low Host Toxicity) A_IC50 IC50 = 2 µM (High Parasite Potency) A_CC50->A_IC50 / A_SI SI = 100 B_CC50 CC50 = 10 µM (High Host Toxicity) B_IC50 IC50 = 5 µM (Moderate Parasite Potency) B_CC50->B_IC50 / B_SI SI = 2

Caption: Calculating the Selectivity Index (SI).

Comparative Performance of Naphthyridines

The evaluation of novel naphthyridines should always be benchmarked against standard-of-care antileishmanial drugs. Fused 1,8-naphthyridines have often shown better antileishmanial activity than their 1,5-naphthyridine counterparts.[1] The specific substitutions on the naphthyridine core are critical for both potency and selectivity.

Compound Class Example Compound Target Species Assay IC50 (µM) CC50 (µM) Selectivity Index (SI) Reference Drug (IC50 µM)
1,5-Naphthyridine Derivative 22L. infantumAmastigote0.58>157.8>271.5Amphotericin B (0.32)
1,8-Naphthyridine Fused DerivativeL. infantumAmastigote~1-5VariableVariableAmphotericin B (~0.3-0.5)
8-Hydroxy Naphthyridine Compound 1L. donovaniAmastigote~0.32~32~100Amphotericin B (0.2)
Standard Drug Amphotericin BL. donovaniAmastigote0.08 - 0.32>20>62.5N/A
Standard Drug MiltefosineL. donovaniAmastigote1.97 - 5.4>50>9N/A
Standard Drug PentamidineL. amazonensisPromastigote~2-5~1.5~0.3N/A

Note: The values presented are approximations derived from multiple sources for comparative purposes and may vary based on the specific Leishmania strain, host cell line, and assay conditions.[3][4][13][14]

Mechanistic Considerations for Naphthyridines

Understanding the potential mechanism of action (MoA) provides critical context to the screening data. For naphthyridines, several MoAs have been proposed:

  • DNA Topoisomerase IB Inhibition: Some naphthyridine derivatives have been shown to selectively inhibit the leishmanial type IB DNA topoisomerase (LdTopIB), an enzyme essential for parasite DNA replication and repair.[3][5] This is a promising target as the parasite enzyme is structurally distinct from its human counterpart.[5]

  • Metal Chelation: A notable MoA, particularly for 8-hydroxy-substituted naphthyridines, is the sequestration of divalent metal cations.[2][4] While this can drive potent antiparasitic activity, it is often associated with poor in vivo tolerability and host cell toxicity, making it a critical liability to monitor during development.[2][6] Early investigation into this mechanism can prevent wasted resources on compounds with a high likelihood of in vivo failure.

Conclusion

The validation of naphthyridines for antileishmanial activity requires a systematic, multi-assay approach that prioritizes biological relevance and selectivity. By progressing from high-throughput promastigote screens to the gold-standard intracellular amastigote model and rigorously assessing host cell cytotoxicity, researchers can confidently identify and prioritize lead candidates. Comparing data against reference drugs provides essential context, while early investigation into the mechanism of action can uncover potential liabilities, such as non-specific metal chelation. This comprehensive validation strategy ensures that only the most promising, selective, and mechanistically sound naphthyridine derivatives advance toward preclinical and clinical development.

References

  • De Rycker, M., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 60(8), 4679-4688. [Link]

  • Eflatoos, A., et al. (2004). In vitro assays for evaluation of drug activity against Leishmania spp. Journal of Medical Microbiology, 53(Pt 5), 451-455. [Link]

  • Pérez-Silanes, S., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals (Basel), 17(1), 86. [Link]

  • Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9523-9539. [Link]

  • Grimm, F. (1999). Leishmaniasis: Development of an in vitro assay for drug screening. 3R-Info-Bulletin, 12. [Link]

  • Galiano, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 193-202. [Link]

  • Al-Salah, H., et al. (2021). Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review. Molecules, 26(24), 7580. [Link]

  • Patterson, S., & Wyllie, S. (2024). In vitro models in drug discovery and development for leishmaniasis: A perspective. ResearchGate. [Link]

  • Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 63(17), 9523-9539. [Link]

  • Seifert, K., & Croft, S. L. (2010). In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent. Journal of Antimicrobial Chemotherapy, 65(3), 513-516. [Link]

  • Aseguinolaza, I., et al. (2017). Antileishmanial effect of new indeno-1,5-naphthyridines, selective inhibitors of Leishmania infantum type IB DNA topoisomerase. European Journal of Medicinal Chemistry, 125, 1214-1223. [Link]

  • Nowakowska, Z., & Chodkowska, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Nowakowska, Z., & Chodkowska, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. [Link]

  • De Rycker, M., et al. (2016). A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 60(8), 4679-4688. [Link]

  • Thomas, M. G., et al. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications. [Link]

  • Devi, U., et al. (2023). Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis. Griffith Research Online. [Link]

  • Ghasemi, E., et al. (2021). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Iranian Journal of Parasitology, 16(2), 256-266. [Link]

  • de Sousa, F. G., et al. (2023). Antileishmanial activity in silico and in vitro of semi-synthetic derivatives obtained from natural products. Scientia Plena, 19(11). [Link]

  • Singh, O. P., et al. (2020). In Vitro Evaluation of Antileishmanial Activity of Computationally Screened Compounds against Ascorbate Peroxidase To Combat Amphotericin B Drug Resistance. Antimicrobial Agents and Chemotherapy, 64(12), e01375-20. [Link]

  • Sharifi, I., et al. (2016). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Iranian Journal of Parasitology, 11(4), 530-538. [Link]

Sources

Validation

head-to-head comparison of different synthetic strategies for tetrahydronaphthyridines

Tetrahydronaphthyridines (THNs)—particularly 1,2,3,4-tetrahydro-1,8-naphthyridines—are privileged pharmacophores in medicinal chemistry. They serve as critical structural motifs in αv​β3​ integrin antagonists, CETP inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tetrahydronaphthyridines (THNs)—particularly 1,2,3,4-tetrahydro-1,8-naphthyridines—are privileged pharmacophores in medicinal chemistry. They serve as critical structural motifs in αv​β3​ integrin antagonists, CETP inhibitors, and various antibacterial agents (1)[2]. However, the electron-deficient nature of the naphthyridine core renders classical synthetic approaches, such as the polar Pictet-Spengler reaction, highly inefficient (3)[3].

To overcome these limitations, modern synthetic chemistry has developed three distinct, highly effective strategies. This guide objectively compares the mechanistic causality, experimental performance, and step-by-step protocols of these leading methodologies to aid researchers in selecting the optimal route for drug development.

Strategy A: Radical Pictet-Spengler via HARP Reagents

Mechanistic Causality

Standard polar Pictet-Spengler reactions rely on the nucleophilicity of an aromatic ring to attack an iminium ion. Because the pyridine ring in naphthyridine precursors is highly electron-deficient, this polar attack is kinetically unfavorable. The Halogen Amine Radical Protocol (HARP) circumvents this limitation by generating a highly reactive carbon-centered radical from an azido/halogen precursor. This radical readily undergoes intramolecular addition to the electron-poor pyridine ring, driving cyclization where polar mechanisms fail (4)[4].

Step-by-Step Protocol
  • Imine Condensation: In a flame-dried flask under nitrogen, combine the HARP azido reagent (1.0 equiv) and the target aldehyde (0.95 equiv) in anhydrous THF.

  • Phosphine Addition: Add polymer-bound triphenylphosphine (PS-PPh₃, 2.0 equiv). Stir the mixture at 55 °C for 12 hours. Causality: The polymer-bound reagent allows for the simple filtration of the phosphine oxide byproduct, preventing downstream purification issues (5)[5].

  • Filtration & Concentration: Filter the reaction mixture through a Celite pad to remove the polymer resin. Concentrate the filtrate under reduced pressure to isolate the intermediate imine.

  • Radical Cyclization: Dissolve the crude imine in anhydrous toluene. Add tris(trimethylsilyl)silane ((TMS)₃SiH, 1.5 equiv) as the hydrogen atom donor and azobisisobutyronitrile (AIBN, 0.2 equiv) as the thermal radical initiator.

  • Thermal Initiation: Heat the solution to 100 °C and stir until complete consumption of the imine is observed via TLC.

  • Isolation: Cool to room temperature, concentrate, and purify via flash column chromatography to yield the α -substituted tetrahydronaphthyridine.

Strategy B: Asymmetric Hydrogenation of 1,8-Naphthyridines

Mechanistic Causality

The direct catalytic hydrogenation of fully aromatic 1,8-naphthyridines is notoriously difficult because the two nitrogen atoms strongly coordinate to metal centers, rapidly poisoning standard heterogeneous catalysts (e.g., Pd/C). By utilizing a specific chiral cationic ruthenium diamine complex equipped with a bulky hexamethylbenzene ligand, and employing 2,7-disubstituted naphthyridines, the resulting steric shield prevents irreversible catalyst deactivation. This precise spatial arrangement allows the catalyst to selectively reduce only one pyridyl ring while establishing stereocenters with up to 99% enantiomeric excess (ee) (1)[1].

Step-by-Step Protocol
  • Preparation: In an argon-filled glovebox, charge a stainless-steel high-pressure autoclave with the 2,7-disubstituted 1,8-naphthyridine substrate (1.0 equiv) and the chiral cationic ruthenium diamine complex (e.g., (R,R)-Ru-hexamethylbenzene diamine, 1.0–2.0 mol%) (2)[2].

  • Solvent Addition: Dissolve the mixture in anhydrous isopropanol to achieve a substrate concentration of approximately 0.1 M.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with ultra-pure H₂ gas three times to displace residual argon. Pressurize the vessel to 50 atm of H₂.

  • Hydrogenation: Heat the autoclave to 50 °C and stir vigorously for 12–24 hours. Causality: The elevated pressure forces the equilibrium toward reduction, while the optimized temperature ensures high turnover without degrading the chiral ligand.

  • Depressurization & Purification: Carefully vent the hydrogen gas. Evaporate the isopropanol under reduced pressure and purify the crude residue via silica gel chromatography to isolate the chiral 1,2,3,4-tetrahydro-1,8-naphthyridine.

Strategy C: Ruthenium-Catalyzed Selective Transfer Hydrogenation

Mechanistic Causality

Traditional reductions require hazardous high-pressure hydrogen gas or harsh hydride reagents. Transfer hydrogenation utilizes the intrinsic redox potential of the starting materials in a cascade reaction. In this system, the alcohol acts as a hydrogen donor (reductant) while the pyridyl ring acts as the hydrogen acceptor (oxidant). A ruthenium catalyst facilitates this hydrogen transfer, yielding the saturated ring with water as the sole byproduct, thereby maximizing atom economy (6)[6].

Step-by-Step Protocol
  • Reagent Assembly: In a Schlenk tube, combine the o-aminopyridyl methanol derivative (1.0 equiv), the primary or secondary alcohol (which acts as both the coupling partner and hydrogen donor, 2.0–3.0 equiv), and the ruthenium catalyst (e.g., Ru₃(CO)₁₂, 2 mol%).

  • Base Addition: Add a catalytic amount of base (e.g., KOH or t-BuOK, 20 mol%). Causality: The base is critical to facilitate the initial dehydrogenation of the alcohol into the corresponding reactive carbonyl intermediate.

  • Reaction: Seal the tube and heat the mixture to 100–120 °C for 16 hours. During this cascade, the alcohol is oxidized to a carbonyl, condenses with the amine, and the pyridyl ring is subsequently reduced by the liberated hydrogen equivalents (7)[7].

  • Workup & Isolation: Cool the mixture, dilute with ethyl acetate, and wash with water. Extract the organic layer, dry over Na₂SO₄, concentrate, and purify via column chromatography to obtain the racemic 1,2,3,4-tetrahydronaphthyridine.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three strategies to guide route selection based on project requirements:

ParameterStrategy A: HARP Radical CyclizationStrategy B: Asymmetric HydrogenationStrategy C: Transfer Hydrogenation
Primary Precursor Aldehydes + HARP Reagents2,7-Disubstituted 1,8-Naphthyridineso-Aminopyridyl Methanols + Alcohols
Catalyst / Reagents (TMS)₃SiH, AIBN, PS-PPh₃Chiral Cationic Ru-DiamineRu₃(CO)₁₂ (or similar Ru catalyst), Base
Key Advantage De novo synthesis, bypasses polar limitsHigh enantioselectivity (up to 99% ee)No external H₂ gas, water byproduct
Yield Range 50–85%80–99%60–90%
Stereocontrol Racemic / DiastereomericHighly EnantioselectiveRacemic

Pathway Visualization

G THN Tetrahydronaphthyridines (THNs) S1_Start Aldehydes + HARP Reagents S1_Rxn Radical Pictet-Spengler (TMS)3SiH, AIBN S1_Start->S1_Rxn S1_Rxn->THN S2_Start 2,7-Disubstituted 1,8-Naphthyridines S2_Rxn Asymmetric Hydrogenation Ru-Diamine, H2 S2_Start->S2_Rxn S2_Rxn->THN S3_Start o-Aminopyridyl Methanols + Alcohols S3_Rxn Transfer Hydrogenation Ru-Catalyst, Heat S3_Start->S3_Rxn S3_Rxn->THN

Fig 1: Comparative synthetic pathways to tetrahydronaphthyridines via three distinct strategies.

References
  • Synthesis of Tetrahydronaphthyridines from Aldehydes and HARP Reagents via Radical Pictet-Spengler Reactions - PubMed (nih.gov). 4

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives - PubMed (nih.gov). 1

  • Ruthenium-Catalyzed Straightforward Synthesis of 1,2,3,4-Tetrahydronaphthyridines via Selective Transfer Hydrogenation of Pyridyl Ring with Alcohols - ACS Publications (acs.org). 6

Sources

Safety & Regulatory Compliance

Safety

5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid proper disposal procedures

As a Senior Application Scientist in pharmaceutical development, I frequently consult with laboratories scaling up the synthesis of complex active pharmaceutical ingredients (APIs). Novel heterocyclic building blocks lik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently consult with laboratories scaling up the synthesis of complex active pharmaceutical ingredients (APIs). Novel heterocyclic building blocks like 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid (CAS: 1514293-39-0) are highly valued for their structural rigidity and hydrogen-bonding capabilities in drug design. However, their unique physicochemical properties demand rigorous, specialized handling and disposal protocols.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate. It provides a self-validating, mechanistic approach to handling and disposing of this compound, ensuring your laboratory maintains strict compliance with environmental regulations while protecting personnel.

Causality Context: The Chemistry of the Hazard

To understand the disposal requirements, we must first understand the molecule. 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid features a basic secondary amine within the tetrahydronaphthyridine ring and an acidic carboxylic acid moiety.

  • Zwitterionic Behavior: At a neutral pH, this compound exists as a zwitterion. This results in poor aqueous solubility and a tendency to form stubborn, fine dusts when handled in its solid state.

  • Environmental Persistence: Nitrogenous heterocycles resist standard biological degradation in municipal wastewater systems. If poured down the drain, they can persist in aquatic environments.

  • Thermal Byproducts: When combusted, the high nitrogen content generates nitrogen oxides ( NOx​ ). Therefore, standard open burning is prohibited; destruction requires high-temperature incineration with specific scrubbing infrastructure.

Physicochemical & Hazard Profiling

Before initiating any workflow, consult the quantitative data and hazard classifications summarized below. This data forms the baseline for our risk assessment.

ParameterSpecification / ClassificationOperational Implication
Chemical Name 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acidTarget compound for API synthesis.
CAS Number 1514293-39-0Use for inventory and waste tracking.
Molecular Formula C9​H10​N2​O2​ High nitrogen-to-carbon ratio dictates NOx​ scrubbing during disposal.
GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Irritant to mucous membranes; mandates localized exhaust and strict PPE.
Physical State Solid (Fine Powder)High risk of aerosolization during transfer.
Waste Categorization Non-Halogenated Organic WasteException: If synthesized/used as an HCl salt, it becomes Halogenated Waste.

Operational Protocol: Safe Handling & Spill Response

Every protocol must be a self-validating system. The following methodology ensures that the compound is handled safely and that any loss of containment is verifiably resolved.

Step-by-Step Handling & Transfer:

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a dedicated powder-weighing fume hood.

  • PPE Verification: Don nitrile gloves (double-gloving recommended for bulk transfers), chemical splash goggles, and a lab coat.

  • Anti-Static Mitigation: Because zwitterionic powders generate static electricity, use anti-static spatulas and grounded balance enclosures to prevent the powder from aerosolizing or clinging to gloves.

Self-Validating Spill Response Protocol: If a spill occurs, do not dry sweep, as this will aerosolize the STOT SE 3 respiratory irritant.

  • Suppression: Mist the spilled powder gently with a compatible, combustible solvent (e.g., isopropanol or ethanol) to wet the dust.

  • Collection: Use a damp absorbent pad to wipe up the wetted material. Place the pad directly into a high-density polyethylene (HDPE) solid waste container.

  • Validation (The UV Check): Naphthyridine derivatives often exhibit UV absorbance/fluorescence. Shine a handheld UV-A lamp (365 nm) over the spill area. Any remaining fluorescent residue indicates the need for a secondary wipe-down with a solvent-dampened cloth.

Waste Segregation & Disposal Workflow

The following decision tree illustrates the logical routing of 5,6,7,8-Tetrahydro-2,7-naphthyridine-3-carboxylic acid waste, ensuring compliance with the [1].

DisposalWorkflow Start Waste Generation: 5,6,7,8-Tetrahydro-2,7-naphthyridine- 3-carboxylic acid State Assess Physical State Start->State Solid Solid Waste (Powder/Spills) State->Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolve Dissolve in Combustible Solvent (e.g., EtOH/DMSO) Solid->Dissolve Form Identify Chemical Form Liquid->Form Dissolve->Form FreeBase Free Acid / Zwitterion Form->FreeBase HClSalt Hydrochloride (HCl) Salt Form->HClSalt NonHalo Route to: Non-Halogenated Organic Waste Stream FreeBase->NonHalo Halo Route to: Halogenated Organic Waste Stream HClSalt->Halo Incineration Final Destruction: High-Temp Incineration (>1000°C) with NOx Scrubber NonHalo->Incineration Halo->Incineration

Workflow for the segregation and destruction of naphthyridine-derivative laboratory waste.

Procedural Disposal Protocol

According to the authoritative standards set by the National Research Council's [2], nitrogenous heterocyclic compounds must be destroyed via controlled thermal incineration.

Step 1: Liquefaction of Solid Waste Solid chunks or powders of zwitterionic compounds can cause uneven burning in incinerators.

  • Action: Dissolve residual solid waste in a highly combustible solvent such as ethanol, methanol, or DMSO before adding it to the waste carboy.

  • Causality: This ensures a homogenous liquid fuel mixture, allowing the incinerator to maintain a consistent, ultra-high temperature for complete molecular destruction.

Step 2: Halogen Verification & Segregation Mixing halogenated and non-halogenated waste is a critical compliance violation that drastically increases disposal costs.

  • Action: Verify the exact chemical form used in your synthesis.

  • Validation: If you used the free acid form, route to the Non-Halogenated Organic Waste carboy. If you used the Hydrochloride (HCl) salt form to improve solubility, route to the Halogenated Organic Waste carboy. If unsure, perform a quick Silver Nitrate ( AgNO3​ ) drop test on an aqueous extract of the waste; a white precipitate ( AgCl ) confirms the presence of halogens.

Step 3: Containment and Labeling

  • Action: Store the dissolved waste in an approved, vented HDPE carboy.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "Contains Nitrogenous Heterocycles - Requires NOx​ Scrubbing" on the manifest [3].

Step 4: Final Destruction

  • Action: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed RCRA waste vendor.

  • Causality: The vendor will subject the waste to high-temperature incineration (>1000°C). At these temperatures, the naphthyridine ring is cleaved, converting the carbon to CO2​ and the nitrogen to N2​ and NOx​ . The facility's alkaline scrubbers will then neutralize the NOx​ gases, preventing the release of smog-forming pollutants into the atmosphere.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Accessed April 2026. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011.[Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Accessed April 2026. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.